molecular formula C20H30O3 B15591113 3-Oxokauran-17-oic acid

3-Oxokauran-17-oic acid

Cat. No.: B15591113
M. Wt: 318.4 g/mol
InChI Key: DFXNQVOKZMHGJK-OAAASAAISA-N
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Description

3-Oxokauran-17-oic acid is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,4S,9S,10R,13R,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23)/t12-,13+,14-,15+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNQVOKZMHGJK-OAAASAAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Quest for 3-Oxokauran-17-oic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of 3-Oxokauran-17-oic acid, a kaurane (B74193) diterpenoid of interest to researchers in natural product chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Natural Sources

This compound is a specialized metabolite found in the plant kingdom. The primary documented natural source for this compound is the plant species Croton laevigatus, belonging to the Euphorbiaceae family. Diterpenoids are characteristic constituents of the Croton genus. While other species within the Croton genus and the broader Annonaceae family are known to produce a variety of kaurane diterpenoids, specific data on the presence and yield of this compound in these other species is not extensively documented in current literature.

Plant SpeciesFamilyPlant PartQuantitative Data (Yield)
Croton laevigatusEuphorbiaceaeHerbsNot explicitly reported in reviewed literature.

Experimental Protocols for Isolation

The following is a representative experimental protocol for the isolation and purification of this compound from its natural source, synthesized from established methodologies for the separation of kaurane diterpenoids from Croton species.

Plant Material Collection and Preparation
  • Collection: The aerial parts (herbs) of Croton laevigatus are collected.

  • Drying: The plant material is air-dried in the shade at room temperature to a constant weight.

  • Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method is maceration or percolation with methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 3 x 72 hours).

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous residue.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step aims to separate compounds based on their polarity. The diterpenoids, including this compound, are typically expected to be present in the less polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification
  • Column Chromatography: The fraction enriched with the target compound is subjected to column chromatography over silica (B1680970) gel.

    • Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh).

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100.

    • Fraction Collection: Fractions of a specific volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing this compound are further purified using pTLC or preparative HPLC.

    • pTLC:

      • Stationary Phase: Silica gel GF254 plates.

      • Mobile Phase: A suitable solvent system, such as n-hexane:ethyl acetate in a specific ratio (e.g., 7:3), is used for development. The bands are visualized under UV light, and the band corresponding to the target compound is scraped off and eluted with a suitable solvent.

    • HPLC:

      • Column: A reversed-phase C18 column is commonly used.

      • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically employed.

      • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Characterization

The structure of the isolated this compound is elucidated and confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring environments.

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its molecular formula.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow Start Plant Material (Croton laevigatus) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (Methanol/Ethanol) Drying->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractionation Enriched_Fraction Enriched Diterpenoid Fraction Fractionation->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography Enriched_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Purification Preparative TLC or HPLC Semi_Pure_Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

General workflow for the isolation of this compound.

Conclusion

This guide provides a foundational understanding of the natural sources and a detailed, representative protocol for the isolation of this compound. While Croton laevigatus is the primary known source, further phytochemical investigation into related species may reveal additional sources. The outlined isolation procedure, employing a combination of extraction and chromatographic techniques, serves as a robust methodology for obtaining this kaurane diterpenoid for further biological and pharmacological studies. The successful characterization of the isolated compound relies on the application of modern spectroscopic methods.

The Biosynthesis of 3-Oxokauran-17-oic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-Oxokauran-17-oic acid, a tetracyclic diterpenoid of interest to researchers, scientists, and drug development professionals. The biosynthesis originates from the general isoprenoid pathway, leading to the formation of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). Subsequent cyclization and oxidation reactions, catalyzed by a series of enzymes including terpene synthases and cytochrome P450 monooxygenases, yield the kaurane (B74193) skeleton. While the initial steps leading to the precursor ent-kaurenoic acid are well-characterized as part of the gibberellin biosynthesis pathway, the specific enzymatic steps responsible for the oxidation at the C-3 position to form the final 3-oxo product are less defined in plants. This guide synthesizes the current knowledge, detailing the established enzymatic reactions and presenting plausible subsequent oxidation steps based on microbial biotransformation studies. Detailed experimental protocols for key enzymes, quantitative data, and pathway visualizations are provided to facilitate further research and application in drug development.

Introduction

Kaurane-type diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. Among these, this compound represents a scaffold with potential for further chemical modification and drug discovery. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for the enzymatic synthesis of novel derivatives. This guide focuses on the core biosynthetic pathway, providing technical details for researchers in the field.

Biosynthetic Pathway of ent-Kaurenoic Acid

The biosynthesis of this compound begins with the well-established pathway for the formation of its precursor, ent-kaurenoic acid. This pathway is a segment of the broader gibberellin biosynthesis pathway found in plants and some fungi.

From Geranylgeranyl Pyrophosphate to ent-Kaurene (B36324)

The initial steps involve the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), into the tetracyclic hydrocarbon ent-kaurene. This process is catalyzed by two distinct terpene synthases:

  • ent-Copalyl Diphosphate (B83284) Synthase (CPS): This class II diterpene cyclase catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase (KS): This class I diterpene cyclase mediates the further cyclization of ent-CPP to the tetracyclic olefin, ent-kaurene.

The sequential action of these two enzymes establishes the characteristic kaurane skeleton.

Oxidation of ent-Kaurene to ent-Kaurenoic Acid

The subsequent conversion of ent-kaurene to ent-kaurenoic acid is a three-step oxidation process catalyzed by a single multifunctional cytochrome P450 monooxygenase:

  • ent-Kaurene Oxidase (KO): This enzyme, a member of the CYP701A family, sequentially oxidizes the C-19 methyl group of ent-kaurene to a hydroxymethyl group (ent-kaurenol), then to an aldehyde (ent-kaurenal), and finally to a carboxylic acid, yielding ent-kaurenoic acid.[1]

The biosynthetic pathway from GGPP to ent-kaurenoic acid is depicted below.

ent_Kaurenoic_Acid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol KO ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal KO ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic_Acid KO CPS ent-Copalyl Diphosphate Synthase (CPS) KS ent-Kaurene Synthase (KS) KO ent-Kaurene Oxidase (KO) (CYP701A)

Biosynthesis of ent-Kaurenoic Acid.

Proposed Biosynthesis of this compound from ent-Kaurenoic Acid

The enzymatic steps leading from ent-kaurenoic acid to this compound are not as well-defined in plant systems as the preceding pathway. However, evidence from microbial biotransformation studies suggests a plausible two-step process involving hydroxylation followed by oxidation.

C-3 Hydroxylation

Microbial transformation studies have demonstrated that various fungi, such as Aspergillus niger, are capable of hydroxylating the kaurane skeleton at multiple positions, including the C-3 position. This suggests the existence of cytochrome P450 monooxygenases or other hydroxylases that can recognize the kaurane scaffold and introduce a hydroxyl group at C-3. The stereochemistry of this hydroxylation (α or β) would be enzyme-dependent. This would convert ent-kaurenoic acid to 3-hydroxy-ent-kauranoic acid.

C-3 Oxidation

Following hydroxylation, the 3-hydroxy group would need to be oxidized to a ketone. This transformation is commonly catalyzed by dehydrogenases. In steroid biosynthesis, for example, 3β-hydroxysteroid dehydrogenases catalyze the oxidation of a 3β-hydroxy group to a 3-keto group. It is therefore plausible that a similar dehydrogenase exists that can act on 3-hydroxy-ent-kauranoic acid to produce this compound.

The proposed subsequent steps in the biosynthesis of this compound are illustrated below.

3_Oxokauran_17_oic_Acid_Biosynthesis ent_Kaurenoic_Acid ent-Kaurenoic Acid Hydroxy_Kauranoic_Acid 3-Hydroxy-ent-kauranoic Acid ent_Kaurenoic_Acid->Hydroxy_Kauranoic_Acid Hydroxylase Oxo_Kauranoic_Acid This compound Hydroxy_Kauranoic_Acid->Oxo_Kauranoic_Acid Dehydrogenase Hydroxylase Kaurane C-3 Hydroxylase (putative, e.g., P450) Dehydrogenase 3-Hydroxykaurane Dehydrogenase (putative)

Proposed Biosynthesis of this compound.

Quantitative Data

The following table summarizes key quantitative parameters for the enzymes involved in the biosynthesis of ent-kaurenoic acid. Data for the putative C-3 hydroxylase and dehydrogenase are not available due to their uncharacterized nature.

EnzymeOrganismSubstrateKm (µM)Optimal pH
ent-Kaurene Synthase BCucurbita maximaent-copalyl diphosphate0.356.8 - 7.5

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the characterization of the enzymes in the ent-kaurenoic acid biosynthetic pathway.

Purification of ent-Kaurene Synthase B from Pumpkin

This protocol is adapted from the work on the purification of ent-Kaurene Synthase B (KSB) from pumpkin (Cucurbita maxima) endosperm.

Materials:

  • Immature pumpkin seeds

  • Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 10 mM β-mercaptoethanol, 1 mM EDTA, 1 mM PMSF)

  • Hydrophobic interaction chromatography column (e.g., Phenyl Sepharose)

  • Anion exchange chromatography column (e.g., DEAE Sepharose)

  • Hydroxyapatite (B223615) chromatography column

  • SDS-PAGE apparatus and reagents

Procedure:

  • Crude Extract Preparation: Homogenize immature pumpkin endosperm in extraction buffer. Centrifuge the homogenate to remove cell debris, and collect the supernatant as the crude enzyme extract.

  • Hydrophobic Interaction Chromatography: Apply the crude extract to a Phenyl Sepharose column equilibrated with a high salt buffer. Elute the bound proteins with a decreasing salt gradient. This step separates ent-Kaurene Synthase A (KSA) from KSB.

  • Anion Exchange Chromatography: Pool the fractions containing KSB activity and apply them to a DEAE Sepharose column. Elute with an increasing salt gradient.

  • Hydroxyapatite Chromatography: Further purify the KSB-containing fractions on a hydroxyapatite column.

  • Purity Analysis: Analyze the purity of the final enzyme preparation by SDS-PAGE. The KSB from pumpkin has an apparent molecular mass of 81 kDa.

Assay for ent-Kaurene Oxidase Activity

This protocol is based on the heterologous expression of ent-kaurene oxidase in yeast and subsequent analysis of its activity.

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Expression vector containing the ent-kaurene oxidase cDNA

  • Yeast growth medium

  • ent-Kaurene substrate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Extraction solvents (e.g., hexane (B92381), ethyl acetate)

  • Derivatization reagents (e.g., diazomethane, BSTFA)

Procedure:

  • Yeast Transformation and Expression: Transform the yeast strain with the expression vector containing the ent-kaurene oxidase gene. Grow the transformed yeast culture under conditions that induce protein expression.

  • Enzyme Assay: Incubate the yeast cells (or microsomal fractions prepared from them) with ent-kaurene. The reaction is typically carried out in a buffered solution at a controlled temperature (e.g., 28-30°C) with shaking.

  • Extraction of Products: After the incubation period, stop the reaction and extract the products from the culture medium using organic solvents like hexane and ethyl acetate.

  • Derivatization: Dry the organic extracts and derivatize the products to improve their volatility for GC-MS analysis. Carboxylic acids are typically methylated with diazomethane, and hydroxyl groups can be silylated.

  • GC-MS Analysis: Analyze the derivatized products by GC-MS. Identify ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid by comparing their retention times and mass spectra with those of authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound is a multi-step process that begins with the well-understood formation of ent-kaurenoic acid. The subsequent C-3 oxidation steps, while plausible, remain to be fully elucidated in plants. The identification and characterization of the specific kaurane C-3 hydroxylase and 3-hydroxykaurane dehydrogenase are critical next steps. The microbial enzymes that perform these transformations offer a promising starting point for gene discovery through homology-based screening of plant transcriptomes. A complete understanding of this biosynthetic pathway will not only provide insights into the diversity of diterpenoid metabolism but also enable the development of metabolic engineering strategies for the sustainable production of this compound and its derivatives for potential pharmaceutical applications. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on this endeavor.

References

Unveiling 3-Oxokauran-17-oic Acid: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxokauran-17-oic acid, a tetracyclic diterpenoid of the kaurane (B74193) class, stands as a notable natural product with potential pharmacological significance. This technical guide provides a comprehensive overview of its discovery, natural origin, and fundamental chemical properties. While the specific biological activities and synthetic pathways of this compound are still areas of emerging research, this document lays the foundational knowledge for further investigation and drug development endeavors.

Discovery and Origin

ent-3-Oxokauran-17-oic acid, a stereoisomer of this compound, has been identified as a natural constituent of Croton laevigatus.[1][2][3] This plant species, belonging to the extensive Euphorbiaceae family, is a recognized source of a diverse array of diterpenoids.[4] The isolation of kaurane-type diterpenoids is a characteristic feature of the Croton genus, which has a rich history in traditional medicine across various cultures.[5][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₂₀H₃₀O₃[1]
Molecular Weight 318.45 g/mol [1]
CAS Registry Number 151561-88-5[1]
Class Diterpenoid[1]
Sub-class Kaurane[5]

Natural Source: The Croton Genus

The genus Croton comprises approximately 1,300 species of trees, shrubs, and herbs, predominantly found in tropical and subtropical regions.[4] Phytochemical investigations of this genus have revealed a wealth of secondary metabolites, with diterpenoids being a hallmark chemical class.[4] These diterpenoids exhibit a remarkable structural diversity, including kauranes, clerodanes, labdanes, and tiglianes, among others.[7]

The presence of this compound in Croton laevigatus underscores the importance of this genus as a source for novel bioactive compounds. The biological activities of various compounds isolated from Croton species are well-documented and include anti-inflammatory, antimicrobial, cytotoxic, and antitumor effects.[8][9][10] This broader context of bioactivity within the genus suggests that this compound may also possess valuable pharmacological properties awaiting full exploration.

Experimental Protocols: A General Framework for Isolation

While the specific experimental protocol for the original isolation of this compound is not detailed in the currently available literature, a general methodology for the extraction and isolation of kaurane diterpenoids from Croton species can be outlined. This serves as a foundational workflow for researchers aiming to isolate this compound or similar diterpenoids.

Experimental_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Plant Material (e.g., leaves, stems of Croton laevigatus) grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol, Ethanol) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Generation of Fractions (Varying Polarity) partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex) fractions->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc isolated_compound Isolated this compound hplc->isolated_compound

Caption: Generalized workflow for the isolation of diterpenoids from plant material.

Biosynthesis of Kaurane Diterpenoids

The biosynthesis of kaurane diterpenoids is a complex enzymatic process originating from the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The following diagram illustrates the simplified initial steps of the biosynthetic pathway leading to the kaurane skeleton.

Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Kaurane_Skeleton Kaurane Skeleton (Further Oxidations Lead to This compound) ent_Kaurene->Kaurane_Skeleton

Caption: Simplified initial steps in the biosynthesis of the kaurane skeleton.

Future Directions

The identification of this compound from Croton laevigatus opens several avenues for future research. A primary focus should be the comprehensive evaluation of its biological activities. Given the known pharmacological properties of other kaurane diterpenoids, investigations into its potential anti-inflammatory, antimicrobial, and cytotoxic effects are warranted.

Furthermore, the development of a total synthesis route for this compound would be highly valuable. A successful synthesis would not only confirm its structure but also provide a scalable source of the compound for extensive biological testing and the generation of novel analogs with potentially enhanced activities.

References

3-Oxokauran-17-oic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Oxokauran-17-oic acid, a member of the kaurane (B74193) diterpenoid class of natural products. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes information on its chemical structure, and draws upon data from closely related compounds to infer its likely biological activities and relevant experimental protocols. Kaurane diterpenoids are notably abundant in the Croton genus and are recognized for their significant biological activities, including anti-inflammatory and cytotoxic effects.[1][2]

Chemical Structure and Properties

This compound is a tetracyclic diterpenoid with the molecular formula C₂₀H₃₀O₃ and a molecular weight of 318.45 g/mol .[3][4] Its structure is characterized by the kaurane skeleton, featuring a ketone group at the C-3 position and a carboxylic acid at the C-17 position. The ent- configuration indicates an enantiomeric form relative to the more common kaurane stereochemistry.

PubChem CID: 91895325[3] CAS Number: 151561-88-5[5][6]

Quantitative Data

Spectroscopic Data (Hypothetical)

This table illustrates the expected ¹³C and ¹H NMR chemical shifts for key carbons and protons in the this compound structure, based on known data for similar kaurane diterpenoids.

Position Expected ¹³C Shift (ppm) Expected ¹H Shift (ppm) Multiplicity
C-3~210-220--
C-17~180-185--
C-18~25-30~1.1-1.3s
C-19~15-20~0.8-1.0s
C-20~15-20~0.9-1.1s

Note: These are estimated values. Actual values would need to be determined experimentally.

Biological Activity Data of Related Kaurane Diterpenoids

This table summarizes the cytotoxic and anti-inflammatory activities of other kaurane diterpenoids isolated from Croton species, suggesting the potential therapeutic relevance of this compound.

Compound Assay Cell Line/Model Activity (IC₅₀/ED₅₀) Reference
crotonmekongenin ACytotoxicityFaDu0.48 µg/ml[7]
crotonmekongenin ACytotoxicityHT-290.63 µg/ml[7]
crotonmekongenin ACytotoxicitySH-SY5Y0.45 µg/ml[7]
Furocrotinsulolide ANO InhibitionRAW264.710.4 ± 0.8 µM[8]
3,4,15,16-diepoxy-cleroda-13(16),14-diene-12,17-olideNO InhibitionRAW264.76.0 ± 1.0 µM[8]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound have not been published. The following are generalized protocols based on established methods for kaurane diterpenoids from Croton species.

General Protocol for Isolation of Kaurane Diterpenoids from Croton laevigatus
  • Extraction: The dried and powdered plant material (e.g., twigs, leaves) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol, at room temperature.

  • Fractionation: The ethyl acetate extract, typically rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the extract into fractions.

  • Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography on silica gel and/or Sephadex LH-20. Final purification is often achieved by preparative HPLC to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and mass spectrometry (HR-ESI-MS).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., FaDu, HT-29) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

Visualizations

Postulated Anti-Inflammatory Signaling Pathway

Kaurane diterpenoids from Croton species have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[1] The following diagram illustrates this proposed mechanism of action for this compound.

G Diagram 1: Postulated Anti-Inflammatory Mechanism of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_nucleus NF-κB (p65/p50) NFkB NF-κB (p65/p50) Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->Genes promotes transcription Compound This compound Compound->IKK inhibits

Diagram 1: Postulated anti-inflammatory mechanism of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the isolation, characterization, and biological evaluation of a natural product like this compound.

G Diagram 2: General Workflow for Natural Product Discovery Plant Plant Material (Croton laevigatus) Extraction Extraction Plant->Extraction Fractionation Fractionation (Column Chromatography) Extraction->Fractionation Purification Purification (HPLC) Fractionation->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Bioassay Biological Assays (Cytotoxicity, Anti-inflammatory) Purification->Bioassay Lead Lead Compound (this compound) Structure->Lead Bioassay->Lead

Diagram 2: General workflow for natural product discovery.

References

Spectroscopic Profile of 3-Oxokauran-17-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 3-oxo-ent-kauran-17-oic acid

  • Chemical Formula: C₂₀H₃₀O₃

  • Molecular Weight: 318.45 g/mol

  • CAS Number: 151561-88-5

  • Natural Source: Isolated from the herbs of Croton laevigatus.[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Oxokauran-17-oic acid, derived from the analysis of structurally similar kaurane (B74193) diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on data reported for methyl ent-17-oxokauran-19-oate and methyl ent-17-oxo-16β-kauran-19-oate. The presence of a ketone at C-3 and a carboxylic acid at C-17 will be the key differentiating features.

Table 1: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon No.Predicted Chemical Shift (δ) ppm
1~ 38.9
2~ 34.0
3~ 216.0
4~ 47.5
5~ 55.0
6~ 20.5
7~ 40.0
8~ 43.0
9~ 54.0
10~ 39.0
11~ 18.0
12~ 32.0
13~ 45.0
14~ 38.0
15~ 48.0
16~ 60.0
17~ 180.0
18~ 27.0
19~ 21.0
20~ 15.0

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ) ppmMultiplicity
H-18~ 1.15s
H-19~ 1.05s
H-20~ 0.85s
H-16~ 2.50m

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, as well as the hydroxyl group of the carboxylic acid.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
C=O stretch (Ketone)~ 1710
C=O stretch (Carboxylic acid)~ 1700
C-O stretch~ 1250
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are likely to involve the loss of water, carbon monoxide, and cleavage of the diterpene skeleton.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺318.2195
[M-H₂O]⁺300.2089
[M-CO]⁺290.2246
[M-COOH]⁺273.2218

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of kaurane diterpenoids from plant material.

Isolation and Purification

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a Bruker Avance spectrometer (e.g., 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C) using CDCl₃ as the solvent and TMS as the internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to establish the complete structure and assign all proton and carbon signals.

  • IR Spectroscopy: The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically using the KBr pellet technique or as a thin film.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or fast atom bombardment (FAB) source on a time-of-flight (TOF) or magnetic sector mass spectrometer to determine the exact mass and elemental composition.

Logical Relationship of Spectroscopic Data Interpretation

Spectroscopic_Interpretation cluster_data Spectroscopic Data cluster_interpretation Structural Elucidation MS Mass Spectrometry (Molecular Formula) Structure Proposed Structure of This compound MS->Structure Provides C₂₀H₃₀O₃ IR Infrared Spectroscopy (Functional Groups) IR->Structure Identifies C=O, COOH NMR_1D 1D NMR (¹H, ¹³C) (Carbon skeleton, Proton environment) NMR_1D->Structure Suggests kaurane framework NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity, Correlations) NMR_2D->Structure Confirms atom connectivity

References

An In-depth Technical Guide to the Stereochemistry of ent-3-Oxokauran-17-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the stereochemical features of ent-3-Oxokauran-17-oic acid, a tetracyclic diterpenoid belonging to the ent-kaurane class. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The ent-kaurane skeleton is enantiomeric to the more common kaurane (B74193) series, a distinction critical for its biological activity and chemical properties.[1]

Core Stereochemistry of the ent-Kaurane Skeleton

The defining characteristic of the ent-kaurane scaffold is its tetracyclic ring system, which is the enantiomer of the normal kaurane skeleton. This inversion applies to all stereogenic centers within the core structure. The absolute configuration of the parent ent-kaurane is typically defined by the stereochemistry at key ring junctions. The structural diversity within this class often arises from modifications like oxidation, bond cleavages, or rearrangements of the parent skeleton.[1]

For ent-kauranes, the typical absolute configurations at the main chiral centers are:

  • 5R

  • 8R

  • 9S

  • 10S

The introduction of a ketone at the C-3 position in ent-3-Oxokauran-17-oic acid eliminates the stereocenter at this position. The carboxylic acid at C-17 is attached to the C-16 position, and its orientation relative to the D-ring is a key stereochemical feature.

Structural Features of ent-3-Oxokauran-17-oic acid

ent-3-Oxokauran-17-oic acid is a specific derivative of the ent-kaurane family. Its structure is characterized by:

  • A ketone group at the C-3 position.

  • A carboxylic acid group at the C-17 position.

  • The foundational ent-kaurane tetracyclic framework.

The presence of these functional groups influences the molecule's polarity and potential for intermolecular interactions, which are crucial for its biological activity.

Physicochemical and Spectroscopic Data

While specific experimental data for ent-3-Oxokauran-17-oic acid is not extensively published, data from closely related ent-kaurane diterpenoids can provide representative values. The absolute configurations of these compounds are typically confirmed through extensive spectroscopic analysis and X-ray crystallography.[2] The following table summarizes expected and reported data for analogous compounds.

ParameterData TypeExpected/Reported ValueReference Compound(s)
Molecular Formula ---C₂₀H₃₀O₃ent-3-Oxokauran-17-oic acid
Molecular Weight ---318.45 g/mol ent-3-Oxokauran-17-oic acid
¹³C NMR Chemical Shift (δ)C-3 (C=O): ~210-220 ppmGeneral for 3-oxo steroids/terpenoids
C-17 (COOH): ~175-185 ppment-16-alpha,17-dihydroxykauran-19-oic-acid[3]
C-5: ~55 ppment-kaurane derivatives[2]
C-10: ~39 ppment-kaurane derivatives[2]
C-20 (CH₃): ~15-18 ppment-kaurane derivatives[2]
Optical Rotation [α]DNegative ValueCharacteristic of the ent-kaurane series[1]

Experimental Protocols for Stereochemical Determination

The definitive assignment of stereochemistry for complex molecules like ent-kaurane diterpenoids relies on a combination of modern analytical techniques.

NMR is a cornerstone for structure elucidation.

  • 1D NMR (¹H and ¹³C): Provides initial information on the chemical environment of protons and carbons, helping to identify functional groups and the carbon skeleton.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the spin systems of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the molecular framework.[2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining stereochemistry. They detect protons that are close in space, allowing for the assignment of relative configurations at chiral centers. For instance, a strong NOE between the C-20 methyl group and the C-5 proton would help define the stereochemistry of the A/B ring junction.

This is the most unambiguous method for determining the absolute stereochemistry of a crystalline compound.[2][4][5]

  • Protocol Outline:

    • Crystallization: The compound must be crystallized to produce a high-quality single crystal. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The absolute configuration can be established using anomalous dispersion effects, typically by calculating the Flack parameter.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for assigning the absolute configuration of chiral molecules in solution.

  • Protocol Outline:

    • Experimental Spectrum: An experimental ECD or VCD spectrum of the compound is recorded.

    • Computational Modeling: The likely conformations of the molecule are calculated using computational methods (e.g., Density Functional Theory - DFT).

    • Spectrum Prediction: For each possible stereoisomer, a theoretical ECD/VCD spectrum is calculated.

    • Comparison: The experimental spectrum is compared to the calculated spectra. A good match allows for the confident assignment of the absolute configuration.[6][7]

Visualization of Stereochemical Analysis Workflow

The following diagram illustrates a typical workflow for the stereochemical elucidation of a novel ent-kaurane diterpenoid.

G cluster_0 Isolation & Purification cluster_1 Initial Structure Elucidation cluster_2 Stereochemical Assignment Isolation Isolation from Natural Source or Synthesis Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (Determine Molecular Formula) Purification->MS NMR_1D 1D NMR (1H, 13C) (Identify Functional Groups) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Determine Planar Structure) MS->NMR_2D NMR_1D->NMR_2D NOESY NOESY / ROESY (Relative Stereochemistry) NMR_2D->NOESY Xray Single Crystal X-ray Diffraction (Absolute Stereochemistry) NMR_2D->Xray If Crystalline ECD ECD/VCD Spectroscopy with DFT Calculation (Absolute Stereochemistry) NMR_2D->ECD If in Solution Final Final Structure Assignment NOESY->Final Xray->Final ECD->Final G Compound ent-Kaurane Diterpenoid (e.g., ent-3-Oxokauran-17-oic acid) Cell Target Cell (e.g., Cancer Cell) Compound->Cell Mito Mitochondrial Stress Cell->Mito Induces ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Caspases Caspase Activation (Caspase-3, -9) Mito->Caspases Leads to ROS->Caspases Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Executes

References

Preliminary Biological Screening of 3-Oxokauran-17-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the preliminary biological screening of 3-Oxokauran-17-oic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the typical biological activities associated with the broader class of kaurane (B74193) diterpenes, to which this compound belongs. The experimental protocols and potential signaling pathways described are representative of those commonly employed for the evaluation of this compound class and should be considered as a framework for initiating a preliminary biological screening of this compound.

Introduction

This compound is a naturally occurring kaurane-type diterpenoid isolated from Croton laevigatus. Kaurane diterpenes are a large and structurally diverse group of natural products that have garnered significant scientific interest due to their wide range of biological activities. These activities include cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide outlines a proposed preliminary biological screening approach for this compound based on the known bioactivities of structurally related kaurane diterpenes.

Potential Biological Activities and Representative Data

Table 1: Representative Biological Activities of Kaurane Diterpenes

Biological ActivityCompound ExampleAssay SystemQuantitative Data (IC₅₀/MIC)
Cytotoxicity ent-15-Oxo-kaur-16-en-19-oic acidHuman prostate carcinoma (PC-3) cellsIC₅₀: 3.7 µg/mL
Human fibroblastsIC₅₀: 14.8 µg/mL
Anti-inflammatory ent-16αH,17-hydroxy-kauran-19-oic acidLPS-stimulated RAW 264.7 macrophagesInhibition of NO production
Antimicrobial General Kaurane DiterpenesVarious bacterial and fungal strainsMIC values vary widely depending on the compound and microbial strain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary biological screening of a novel kaurane diterpene like this compound.

Cytotoxicity Screening: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and a normal cell line to assess its therapeutic index.

Materials:

  • Human cancer cell lines (e.g., PC-3 [prostate], MCF-7 [breast], A549 [lung])

  • Normal human cell line (e.g., human dermal fibroblasts)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Multi-channel pipette and plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Bacterial or fungal inoculums standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Positive control antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a growth control (broth with inoculum only), a sterility control (broth only), and a positive control antibiotic.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Complete DMEM medium

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Solution A to the supernatant, followed by 50 µL of Solution B.

  • Incubate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

  • Calculate the percentage of NO inhibition.

Potential Signaling Pathways

Based on the activities of related kaurane diterpenes, this compound could potentially exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. A common pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by This compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK_complex IKK Complex MyD88->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) IkB_p P-IκB (Ubiquitination & Degradation) IkB->IkB_p NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated Translocation DNA DNA NFkB_translocated->DNA Binding Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Proinflammatory_genes Transcription Inhibition_point->IKK_complex Inhibition_label X

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary biological screening of this compound.

Experimental_Workflow start This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial anti_inflammatory Anti-inflammatory Screening (NO Inhibition Assay) start->anti_inflammatory active_cytotoxicity Active cytotoxicity->active_cytotoxicity IC₅₀ < Threshold inactive_cytotoxicity Inactive cytotoxicity->inactive_cytotoxicity IC₅₀ > Threshold active_antimicrobial Active antimicrobial->active_antimicrobial MIC < Threshold inactive_antimicrobial Inactive antimicrobial->inactive_antimicrobial MIC > Threshold active_anti_inflammatory Active anti_inflammatory->active_anti_inflammatory Significant Inhibition inactive_anti_inflammatory Inactive anti_inflammatory->inactive_anti_inflammatory No Significant Inhibition further_studies Further Mechanistic Studies active_cytotoxicity->further_studies active_antimicrobial->further_studies active_anti_inflammatory->further_studies

3-Oxokauran-17-oic Acid from Croton laevigatus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxokauran-17-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, which has been identified as a constituent of Croton laevigatus. The ent-kaurane skeleton is a common motif in a variety of plant secondary metabolites that have demonstrated a wide range of biological activities, including cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a generalized experimental protocol for its isolation from Croton species, and a discussion of its potential biological activities and associated signaling pathways based on current scientific literature on structurally related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Croton laevigatus, a member of the Euphorbiaceae family, is a plant known to produce a diverse array of secondary metabolites, including a significant number of diterpenoids. Among these, compounds possessing the ent-kaurane scaffold have attracted considerable scientific interest due to their potent biological activities. This compound is one such diterpenoid identified from this plant species. The presence of a ketone group at the C-3 position and a carboxylic acid at C-17 are key structural features that may contribute to its bioactivity. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₃PubChem
Molecular Weight 318.45 g/mol PubChem
IUPAC Name (4aR,6aS,8R,9aR,11aR)-8-methyl-12-oxo-1,2,3,4,4a,5,6,6a,7,8,9,9a,10,11a-tetradecahydrophenanthro[2,3-b]furan-8-carboxylic acidPubChem
CAS Number 151561-88-5ChemicalBook
Appearance White to off-white solid (predicted)-
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents (predicted)-

Experimental Protocols: Isolation and Purification

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and stems) of Croton laevigatus are collected.

  • Drying: The plant material is air-dried in the shade at room temperature for 1-2 weeks until a constant weight is achieved.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for extraction.

Extraction
  • The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature using maceration or Soxhlet apparatus.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Fractionation and Isolation

The crude extract is typically subjected to a series of chromatographic separations to isolate the target compound.

  • Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to yield fractions with differing polarities.

  • Column Chromatography: The fraction enriched with diterpenoids (often the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using pTLC with an appropriate solvent system or by semi-preparative HPLC on a C18 column with a methanol-water or acetonitrile-water mobile phase.

The following diagram illustrates a typical workflow for the isolation of ent-kaurane diterpenoids.

experimental_workflow plant_material Dried & Powdered Croton laevigatus Plant Material extraction Maceration or Soxhlet Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, Butanol) crude_extract->partitioning fractions Hexane, Chloroform, EtOAc, BuOH Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) fractions->column_chromatography Select bioactive fraction (e.g., Chloroform/EtOAc) enriched_fraction Enriched Diterpenoid Fraction column_chromatography->enriched_fraction ptlc_hplc Preparative TLC or HPLC enriched_fraction->ptlc_hplc pure_compound Pure this compound ptlc_hplc->pure_compound apoptosis_pathway compound This compound cell_stress Induction of Cellular Stress compound->cell_stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) cell_stress->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis nfkb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) inflammatory_stimuli->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ikk_complex IKK Complex signaling_cascade->ikk_complex ikba_p Phosphorylation of IκBα ikk_complex->ikba_p ikba_d Degradation of IκBα ikba_p->ikba_d nfkb NF-κB ikba_d->nfkb releases nucleus Nucleus nfkb->nucleus translocates to proinflammatory_genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nucleus->proinflammatory_genes activates transcription of compound This compound compound->ikk_complex Inhibition

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 3-Oxokauran-17-oic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ent-Kaurane diterpenoids are a large class of natural products known for their diverse and significant pharmacological activities, including anticancer properties. The modification of their core structure is a key strategy for developing new therapeutic agents with enhanced potency and selectivity. This document provides detailed protocols for the chemical synthesis of derivatives of 3-Oxokauran-17-oic acid, a member of the ent-kaurane family, and for the subsequent evaluation of their biological activity. The focus is on creating derivatives with potential as anticancer agents by modifying the C-17 carboxylic acid and evaluating their cytotoxic effects on cancer cell lines.

Section 1: Synthetic Strategies and Protocols

The synthesis of novel this compound derivatives typically involves the modification of a readily available ent-kaurane starting material. A common strategy is the derivatization of the C-17 carboxylic acid group to form amides, esters, or other functional groups. The introduction of an α,β-unsaturated ketone moiety into the core structure has also been shown to be a valuable strategy for enhancing cytotoxic activity.[1]

G cluster_synthesis General Synthetic Workflow Start ent-Kaurane Precursor (e.g., Atractyligenin) Oxidation Oxidation at C-3 (if required) Start->Oxidation e.g., Jones Oxidation Activation Activation of C-17 Carboxylic Acid Oxidation->Activation e.g., SOCl₂, EDCI/HOBt Derivatization Amide/Ester Coupling with various amines/alcohols Activation->Derivatization Purification Purification (Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final Pure 3-Oxokauran-17-oic Acid Derivative Characterization->Final

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1.1: Synthesis of ent-Kaurane Amide Derivatives

This protocol is adapted from methodologies used for the synthesis of amide derivatives of the ent-kaurane atractyligenin.[1] It involves the activation of the C-17 carboxylic acid followed by coupling with a desired amine.

Materials:

  • ent-3-Oxokauran-17-oic acid (starting material)

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Primary or Secondary Amine (R-NH₂)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Acid Chloride Formation:

    • Dissolve ent-3-Oxokauran-17-oic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add oxalyl chloride or SOCl₂ (1.5-2.0 equivalents) dropwise at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. Use this intermediate immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.2 equivalents) and TEA (2.0 equivalents) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring.

    • Let the reaction proceed at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure amide derivative.

  • Characterization:

    • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Section 2: Biological Evaluation Protocols

After successful synthesis and characterization, the novel derivatives must be evaluated for their biological activity. Given the known anticancer potential of ent-kaurane diterpenoids, a primary screen is often a cytotoxicity assay against a panel of human cancer cell lines.[1][2]

G cluster_bio Biological Evaluation Workflow Start Synthesized Derivative Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Assay IC50 Determine IC₅₀ Values Assay->IC50 CellLines Panel of Cancer Cell Lines (e.g., HCT116, HepG2) CellLines->Assay Select Select Potent Compounds IC50->Select Apoptosis Mechanism of Action Study (e.g., Apoptosis Assay) Select->Apoptosis Conclusion Identify Lead Compound Apoptosis->Conclusion

Caption: Workflow for the biological evaluation of synthesized derivatives.

Protocol 2.1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116 colon cancer, HepG2 liver cancer)[1][2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) dissolution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., Doxorubicin or Cisplatin) in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Incubate the plates for another 24, 48, or 72 hours.[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Section 3: Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Cytotoxic Activity of Synthetic ent-Kaurane Amide Derivatives against HCT116 Colon Cancer Cells.

The following data is based on findings for amide derivatives of a related ent-kaurane, atractyligenin, after 24 hours of treatment.[1]

Compound IDN-Substituent on AmideIC₅₀ (µM)[1]
19 n-propyl11.21
21 n-pentyl9.85
22 n-hexyl7.30
23 n-heptyl6.95
24 n-octyl5.35
25 n-decyl5.50
26 Isobutyl10.50

Interpretation: The data suggests a structure-activity relationship where the cytotoxic activity against HCT116 cells increases with the length of the linear alkyl chain on the amide nitrogen, peaking around the octyl and decyl chains (compounds 24 and 25).[1] Branched substituents like isobutyl (compound 26) appear to be less potent than their linear counterparts.[1] This information is crucial for guiding the design of future derivatives.

Section 4: Postulated Signaling Pathway

Many cytotoxic agents, including diterpenoid derivatives, exert their anticancer effects by inducing apoptosis (programmed cell death). The tumor suppressor protein p53 plays a central role in this process by activating the intrinsic (mitochondrial) apoptosis pathway.

G cluster_pathway Postulated Apoptotic Signaling Pathway Drug ent-Kaurane Derivative DNA_Damage Cellular Stress (e.g., DNA Damage) Drug->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Casp-9) CytoC->Apaf1 Casp3 Caspase-3 Activation Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Note: Quantitative Analysis of 3-Oxokauran-17-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxokauran-17-oic acid is a diterpenoid compound of interest in various research fields, including natural product chemistry and pharmacology. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, quality control of natural product extracts, and other applications. This document provides detailed protocols for the quantification of this compound in biological and plant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for the closely related compound, kaurenoic acid, and general principles of carboxylic acid analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of kaurenoic acid, a structurally similar compound, which can be used as a reference for method development for this compound.

ParameterHPLC-UVUPLC-MS/MS
**Linearity (R²) **Not Specified0.990[1]
Lower Limit of Quantification (LLOQ) Not Specified5 ng/mL[1]
Precision (RSD%) Not Specified3.0% to 11.4%[1]
Recovery (%) Not SpecifiedWithin acceptable limits[1]
Wavelength (UV) 220 nm[2]Not Applicable

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from a method for the quantification of ent-kaurenoic acid in plant material and is suitable for the analysis of extracts from natural products.[2]

2.1.1. Sample Preparation: Extraction from Plant Material

  • Grinding: Grind dried and powdered aerial parts of the plant material to a uniform consistency.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Place the material in a flask and add 20 mL of a suitable organic solvent (e.g., methanol (B129727) or ethanol).

    • Perform extraction using sonication for 30 minutes, followed by maceration at room temperature for 24 hours.

    • Filter the extract through a qualitative filter paper.

    • Repeat the extraction process twice more with fresh solvent.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Solution Preparation:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

2.1.2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60% acetonitrile (B52724) in water.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

2.1.3. Calibration Curve

  • Prepare a stock solution of this compound standard in the mobile phase.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard.

2.1.4. Data Analysis

  • Inject the prepared sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from a validated method for the quantification of kaurenoic acid in rat plasma and is suitable for the analysis of biological samples.[1]

2.2.1. Sample Preparation: Protein Precipitation from Plasma

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of acetonitrile.

    • If an internal standard (IS) is used, add the IS solution to the acetonitrile. Rhein was used as an internal standard for kaurenoic acid analysis.[1]

    • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2.2.2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A UPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A HSS T3 column (2.1 × 50 mm, 1.8 μm) is suitable for the separation of kaurenoic acid.[1]

  • Mobile Phase: A gradient elution using acetonitrile and water containing 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode was used for kaurenoic acid.[1]

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions need to be optimized for this compound. For kaurenoic acid, the transition was m/z 301.2→301.2 (pseudo MRM).[1]

2.2.3. Calibration Curve and Quality Control Samples

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike blank plasma with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.

  • Process the calibration standards and QC samples using the same sample preparation procedure as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration.

2.2.4. Data Analysis

  • Analyze the processed samples, calibration standards, and QC samples by UPLC-MS/MS.

  • Calculate the concentration of this compound in the unknown samples using the calibration curve.

  • The results from the QC samples are used to assess the accuracy and precision of the method.

Visualization of Workflows

cluster_prep Sample Preparation Workflow start Start plant_material Plant Material start->plant_material plasma_sample Plasma Sample start->plasma_sample grind Grind plant_material->grind precipitate Protein Precipitation (Acetonitrile) plasma_sample->precipitate extract Solvent Extraction grind->extract concentrate Evaporate Solvent extract->concentrate centrifuge Centrifuge precipitate->centrifuge dissolve Dissolve in Mobile Phase concentrate->dissolve reconstitute Reconstitute in Mobile Phase centrifuge->reconstitute filter Filter (0.45 or 0.22 µm) dissolve->filter reconstitute->filter hplc_ready Sample for HPLC-UV filter->hplc_ready lcms_ready Sample for LC-MS/MS filter->lcms_ready

Caption: General sample preparation workflow for plant and plasma samples.

cluster_analysis Analytical Workflow cluster_hplc HPLC-UV cluster_lcms UPLC-MS/MS sample_injection Sample Injection separation Chromatographic Separation (C18 Column) sample_injection->separation detection Detection separation->detection hplc_detection UV Detector (220 nm) detection->hplc_detection isocratic lcms_detection Mass Spectrometer (ESI-, MRM) detection->lcms_detection gradient data_acquisition Data Acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification result Result quantification->result hplc_detection->data_acquisition lcms_detection->data_acquisition

Caption: Overview of the analytical workflow from injection to result.

References

Application Note: HPLC-Based Purification of 3-Oxokauran-17-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxokauran-17-oic acid is a kaurane (B74193) diterpenoid that has been isolated from medicinal plants such as Croton laevigatus.[1] Diterpenoids of the kaurane class are of significant interest to researchers in drug development and natural products chemistry due to their diverse biological activities. The isolation and purification of these compounds in high purity is essential for accurate biological evaluation and structural elucidation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of kaurane diterpenes from complex plant extracts.[2][3][4][5] This application note provides a detailed protocol for the HPLC-based purification of this compound.

Instrumentation and Materials

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a fraction collector.

  • Detector: A UV-Vis detector or a photodiode array (PDA) detector. An Evaporative Light Scattering Detector (ELSD) can also be used, particularly if the compound has a weak chromophore.[2]

  • Column: A reversed-phase C18 column is recommended for the separation of kaurane diterpenoids.[2]

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.

  • Sample: A pre-purified plant extract containing this compound.

Experimental Protocols

1. Sample Preparation

Prior to HPLC purification, the crude plant extract should be subjected to preliminary fractionation using techniques such as liquid-liquid extraction or column chromatography over silica (B1680970) gel. This will enrich the fraction containing this compound and remove interfering compounds.

  • Dissolution: Dissolve the enriched fraction in a suitable solvent, such as methanol or acetonitrile, at a known concentration.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. Analytical Method Development

Before proceeding to preparative HPLC, it is crucial to develop an analytical method to determine the optimal separation conditions.

  • Initial Conditions: Start with a broad gradient to elute all compounds in the sample. A typical starting point would be a gradient of 40-90% acetonitrile in water over 30 minutes.

  • Optimization: Adjust the gradient slope, mobile phase composition, and flow rate to achieve the best resolution of the target peak from impurities. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for acidic compounds like this compound.

  • Wavelength Selection: If using a UV detector, monitor the elution at a wavelength where the compound has maximum absorbance. For compounds without a strong chromophore, a low wavelength (e.g., 210 nm) is often used.[6]

3. Preparative HPLC Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample solution onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Gradient Elution and Fraction Collection: Run the preparative gradient and collect fractions corresponding to the peak of interest. The collection can be triggered by time or detector signal.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Data Presentation

Table 1: Analytical HPLC Method Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60-80% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: Preparative HPLC Method Parameters

ParameterValue
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60-80% B over 20 min
Flow Rate 20 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on sample concentration)

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification Crude_Extract Crude Plant Extract Enriched_Fraction Enriched Fraction Crude_Extract->Enriched_Fraction Fractionation Dissolved_Sample Dissolved Sample Enriched_Fraction->Dissolved_Sample Dissolution Filtered_Sample Filtered Sample Dissolved_Sample->Filtered_Sample Filtration (0.45 µm) Analytical_HPLC Analytical HPLC (Method Development) Filtered_Sample->Analytical_HPLC Preparative_HPLC Preparative HPLC Filtered_Sample->Preparative_HPLC Analytical_HPLC->Preparative_HPLC Scale-up Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Purified_Compound Purified this compound Evaporation->Purified_Compound

Caption: HPLC Purification Workflow for this compound.

Logical_Relationship cluster_input Inputs cluster_process Purification Process cluster_output Outputs Plant_Material Plant Material (e.g., Croton laevigatus) Extraction Solvent Extraction Plant_Material->Extraction Prefractionation Prefractionation (e.g., Column Chromatography) Extraction->Prefractionation HPLC_Purification Reversed-Phase HPLC Prefractionation->HPLC_Purification Purified_Compound Pure this compound HPLC_Purification->Purified_Compound Impurity_Fractions Impurity Fractions HPLC_Purification->Impurity_Fractions

Caption: Logical Flow from Plant Material to Purified Compound.

References

Cytotoxicity of 3-Oxokauran-17-oic Acid: Application Notes and Protocols for In Vitro Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for assessing the cytotoxicity of 3-Oxokauran-17-oic acid, a kaurane (B74193) diterpenoid of interest in drug discovery and development. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of oncology and pharmacology.

Introduction

This compound belongs to the kaurane class of diterpenoids, a group of natural products known for their diverse biological activities, including cytotoxic effects against various cancer cell lines. Accurate and reproducible assessment of the cytotoxic potential of this compound is crucial for its preclinical evaluation. This document details the materials, methods, and data interpretation for determining the cytotoxic profile of this compound using common in vitro colorimetric assays.

Data Presentation

The cytotoxic activity of this compound and related kaurane diterpenoids is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values of various kaurane diterpenoids against a panel of human cancer cell lines, as reported in the scientific literature. This data provides a comparative baseline for newly generated results.

Compound NameCell LineAssay TypeIC50 (µM)Reference
ent-kaurane derivative 12RAW 264.7 (Murine macrophage)MTT~5[1]
ent-kaurane derivative 20RAW 264.7 (Murine macrophage)MTT~5[1]
ent-kaurane derivative 21RAW 264.7 (Murine macrophage)MTT~5[1]
ent-kaurane derivative 23RAW 264.7 (Murine macrophage)MTT~5[1]
ent-kaurane derivative 12HeLa (Cervical cancer)MTT>5[1]
ent-kaurane derivative 12HepG2 (Liver cancer)MTT>5[1]
ent-kaurane derivative 12HT-29 (Colon cancer)MTT>5[1]
ent-kaurane derivative 23A549/CDDP (Cisplatin-resistant lung cancer)Not SpecifiedNot Specified[2]

Experimental Protocols

Three standard colorimetric assays are presented for the determination of cytotoxicity: the MTT, XTT, and Neutral Red assays. The choice of assay may depend on the specific cell line and potential interferences from the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[4]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the seeding medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.[4] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable). The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Considerations for Natural Compounds: Plant-derived compounds can sometimes interfere with the MTT assay by directly reducing the MTT reagent, leading to false-positive results.[5] It is advisable to run a control plate without cells, containing only the medium and the test compound at the same concentrations, to check for any direct MTT reduction.[6]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based assay where the reduction of XTT to a water-soluble formazan product is measured. This assay is often considered to have higher sensitivity and a simpler workflow than the MTT assay as it does not require a solubilization step.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • Other materials are the same as for the MTT assay.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1-4 of the MTT assay protocol.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis: Perform data analysis as described for the MTT assay.

Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in sterile water)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Other materials are the same as for the MTT assay.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1-4 of the MTT assay protocol.

  • NR Staining: After the treatment period, remove the culture medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.

  • Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.

  • Washing: Carefully remove the Neutral Red-containing medium and wash the cells once with 150 µL of PBS.

  • Destaining: Add 150 µL of the destain solution to each well and incubate for 10 minutes on a shaker to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.

  • Data Analysis: Perform data analysis as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (this compound stock & dilutions) Treatment 4. Compound Treatment (24, 48, or 72h) Compound_Prep->Treatment Cell_Seeding->Treatment Assay_Reagent 5. Add Assay Reagent (MTT, XTT, or Neutral Red) Treatment->Assay_Reagent Incubation 6. Incubation Assay_Reagent->Incubation Measurement 7. Absorbance Measurement Incubation->Measurement Data_Processing 8. Data Processing (% Viability Calculation) Measurement->Data_Processing IC50 9. IC50 Determination Data_Processing->IC50 Apoptosis_Pathway cluster_stimulus Stimulus cluster_intracellular Intracellular Events cluster_outcome Cellular Outcome Kaurane ent-Kaurane Diterpenoid (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation Kaurane->ROS induces p53 p53 Upregulation Kaurane->p53 upregulates Caspase8 Caspase-8 Activation (Extrinsic Pathway) Kaurane->Caspase8 activates MKK4 MKK4 Activation ROS->MKK4 activates JNK JNK Phosphorylation MKK4->JNK phosphorylates Apoptosis Apoptosis JNK->Apoptosis Bax Bax Upregulation p53->Bax upregulates Bcl2 Bcl-2, Bcl-xL Downregulation p53->Bcl2 downregulates Caspase9 Caspase-9 Activation (Intrinsic Pathway) Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis

References

Application Notes and Protocols for Investigating the In Vitro Anti-inflammatory Activity of 3-Oxokauran-17-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Kaurane (B74193) diterpenes, a class of natural products, have demonstrated significant anti-inflammatory potential.[1][2][3][4][5] This document provides detailed protocols to investigate the in vitro anti-inflammatory activity of 3-Oxokauran-17-oic acid, a specific kaurane diterpene. The methodologies described herein focus on a lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) model, a standard for assessing inflammation.[6] The primary signaling pathways often implicated in the anti-inflammatory action of kaurane diterpenes are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These protocols will enable the elucidation of the potential efficacy and mechanism of action of this compound.

Data Presentation

The following tables present hypothetical, yet representative, data for the dose-dependent anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Cell Viability and Nitric Oxide (NO) Production.

TreatmentConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)
Control-100 ± 4.55.2 ± 1.1
LPS1 µg/mL98 ± 3.9100
This compound + LPS197 ± 4.185.3 ± 6.2
This compound + LPS596 ± 3.562.1 ± 5.5**
This compound + LPS1095 ± 4.841.7 ± 4.9
This compound + LPS2593 ± 5.125.4 ± 3.8
Dexamethasone + LPS1099 ± 3.215.8 ± 2.9***
p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS group. Data are mean ± SD (n=3).

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production.

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-25.4 ± 3.118.9 ± 2.512.3 ± 1.9
LPS1 µg/mL1245.7 ± 98.2987.4 ± 85.1450.6 ± 41.7
This compound + LPS11089.2 ± 85.6850.1 ± 76.3398.4 ± 35.2
This compound + LPS5865.3 ± 71.4 645.8 ± 59.8310.9 ± 29.8**
This compound + LPS10598.1 ± 55.9 421.5 ± 40.2225.7 ± 21.3
This compound + LPS25350.6 ± 32.7250.7 ± 25.6 158.2 ± 15.5
Dexamethasone + LPS10280.4 ± 29.1 198.3 ± 21.4110.5 ± 12.8***
p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS group. Data are mean ± SD (n=3).

Table 3: Effect of this compound on the Protein Expression of iNOS and COX-2.

TreatmentConcentration (µM)iNOS (Relative Density)COX-2 (Relative Density)
Control-0.08 ± 0.020.11 ± 0.03
LPS1 µg/mL1.00 ± 0.001.00 ± 0.00
This compound + LPS50.72 ± 0.06**0.78 ± 0.07
This compound + LPS100.45 ± 0.05 0.51 ± 0.05
This compound + LPS250.21 ± 0.03 0.29 ± 0.04
p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS group. Data are mean ± SD (n=3). β-actin was used as a loading control.

Experimental Protocols

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis prep1 Culture RAW 264.7 Cells treat1 Seed Cells in Plates prep1->treat1 prep2 Prepare this compound Stock treat2 Pre-treat with Compound prep2->treat2 treat1->treat2 treat3 Stimulate with LPS treat2->treat3 assay1 Cell Viability (MTT) treat3->assay1 assay2 NO Production (Griess) treat3->assay2 assay3 Cytokine Levels (ELISA) treat3->assay3 assay4 Protein Expression (Western Blot) treat3->assay4 analysis1 Data Quantification & Statistical Analysis assay1->analysis1 assay2->analysis1 assay3->analysis1 assay4->analysis1

Caption: General experimental workflow.

1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

2. Cell Viability Assay (MTT Assay) [7]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Add LPS (1 µg/mL) to the appropriate wells and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 540 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Assay) [8][9]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

4. Pro-inflammatory Cytokine Quantification (ELISA) [10]

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

5. Western Blot Analysis [11][12][13]

  • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate overnight.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL). For iNOS and COX-2, incubate for 24 hours. For signaling proteins (p-p65, p-IκBα, p-MAPKs), incubate for 30-60 minutes.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Signaling Pathways

Based on the known mechanisms of other kaurane diterpenes, this compound is hypothesized to inhibit inflammation by targeting the NF-κB and MAPK signaling pathways.[2][4][14][15]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_nuc p65/p50 Translocation to Nucleus IkBa_p->NFkB_nuc Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene Compound This compound Compound->IkBa_p Inhibition Compound->NFkB_nuc Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK Phosphorylation JNK p-JNK TLR4->JNK Phosphorylation p38 p-p38 TLR4->p38 Phosphorylation AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene Compound This compound Compound->ERK Inhibition Compound->JNK Inhibition Compound->p38 Inhibition

Caption: Hypothesized inhibition of the MAPK pathway.

References

3-Oxokauran-17-oic Acid: Application Notes and Protocols for a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

However, 3-Oxokauran-17-oic acid belongs to the kaurane (B74193) diterpenoid class of natural products. This class of compounds is well-documented for its significant and diverse anticancer properties.[1][2][3][4][5] Therefore, these application notes and protocols are presented as a representative guide for researchers interested in investigating the potential anticancer effects of this compound, based on the established activities of structurally related kaurane diterpenoids.

Introduction to Kaurane Diterpenoids as Anticancer Agents

Kaurane diterpenoids are a large family of natural compounds characterized by a tetracyclic kaurane skeleton.[2][3] Over 1300 such compounds have been isolated, primarily from plants of the genus Isodon.[1][2][3] Many of these compounds have demonstrated potent cytotoxic, antitumor, and anti-inflammatory activities.[5][6] Their anticancer effects are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis in various cancer cell lines.[1][2][7]

The general structure of the kaurane skeleton provides a versatile scaffold for structural modifications, which can lead to the development of novel and more potent anticancer drug candidates. The presence of a 3-oxo group in this compound suggests it may possess biological activities, as modifications at this position have been shown to influence the cytotoxicity of related triterpenoids.

Potential Anticancer Mechanisms of Action

Based on studies of related kaurane diterpenoids, this compound may exert its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: Many kaurane diterpenoids trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins (e.g., upregulation of Bax and downregulation of Bcl-2), release of cytochrome c, and subsequent activation of caspases (caspase-9 and caspase-3).[1][2][7]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, commonly the G1/S or G2/M phase. This is typically achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[1][2][7]

  • Inhibition of Metastasis: Some kaurane diterpenoids have been shown to suppress the invasion and migration of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1][2][7]

Data Presentation: Representative Anticancer Activity of Kaurane Diterpenoids

The following table summarizes the cytotoxic activity of various kaurane diterpenoids against different cancer cell lines, providing a reference for the potential efficacy of this compound.

Compound NameCancer Cell LineIC50 (µM)Reference
OridoninSW480 (Colon)Not specified[1]
Atractyligenin DerivativeHCT116 (Colon)5.35[8]
Atractyligenin DerivativeCaco-2 (Colon)Not specified[8]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the anticancer potential of a novel kaurane diterpenoid like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116, A549)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around its IC50 value for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Cell Cycle Analysis (PI Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells

  • This compound

  • 6-well plates

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Visualizations of Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows that could be relevant for studying the anticancer effects of this compound, based on the known mechanisms of other kaurane diterpenoids.

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Potential Outcomes cell_culture Cancer Cell Lines (e.g., MCF-7, HCT116) treatment Treatment with This compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist cytotoxicity Demonstrates Cytotoxicity ic50->cytotoxicity apoptosis_induction Induces Apoptosis apoptosis_quant->apoptosis_induction cell_cycle_arrest Causes Cell Cycle Arrest cell_cycle_dist->cell_cycle_arrest

Caption: Experimental workflow for in vitro anticancer evaluation.

apoptosis_pathway cluster_mito Mitochondrial Pathway of Apoptosis compound This compound (Hypothesized) bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) compound->bcl2 modulates cyto_c Cytochrome c Release bcl2->cyto_c promotes casp9 Caspase-9 Activation cyto_c->casp9 activates casp3 Caspase-3 Activation casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: Hypothesized apoptosis signaling pathway.

Conclusion and Future Directions

While specific data on the anticancer activity of this compound is currently lacking, its structural classification as a kaurane diterpenoid suggests it is a promising candidate for anticancer research. The protocols and potential mechanisms outlined in these application notes provide a solid framework for initiating such investigations. Future studies should focus on a comprehensive in vitro evaluation of its cytotoxicity against a panel of cancer cell lines, followed by detailed mechanistic studies to elucidate its effects on apoptosis, cell cycle, and other key cancer-related signaling pathways. Positive in vitro results would warrant further investigation in preclinical in vivo models to assess its therapeutic potential.

References

Application Notes and Protocols for 3-Oxokauran-17-oic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxokauran-17-oic acid is a diterpenoid compound belonging to the kaurane (B74193) class. Diterpenoids of this class, isolated from various plant sources, have garnered significant interest in cancer research due to their wide range of biological activities. While specific data on this compound is limited, the broader family of ent-kaurane diterpenoids has demonstrated potent anticancer effects, including the induction of apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[1]

These application notes provide a comprehensive guide for researchers initiating cell culture studies with this compound. The protocols detailed below are established methods for assessing cytotoxicity, apoptosis, and cell cycle progression, and can be adapted for the investigation of this specific compound. The provided data from structurally related compounds serves as a reference for expected outcomes and potential experimental parameters.

Chemical Structure and Properties:

  • Compound Name: this compound

  • Molecular Formula: C₂₀H₃₀O₃

  • Molecular Weight: 318.45 g/mol

  • CAS Number: 151561-88-5[2][3]

Data Presentation: Biological Activities of Related Kaurane Diterpenoids

Table 1: Cytotoxicity (IC₅₀) of Selected ent-Kaurane Diterpenoids in Human Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (h)IC₅₀ (µM)Reference
Glaucocalyxin AHL-60Leukemia246.15
Glaucocalyxin AFocusHepatocarcinoma482.70
Glaucocalyxin ASMMC-7721Hepatocarcinoma485.58
Glaucocalyxin AHepG2Hepatocarcinoma488.22
Glaucocalyxin AMCF-7Breast Carcinoma721.00
11β-hydroxy-ent-16-kaurene-15-oneHepG2HepatocarcinomaNot Specified< 10[1]
11β-hydroxy-ent-16-kaurene-15-oneA2780Ovarian CancerNot Specified< 10[1]
11β-hydroxy-ent-16-kaurene-15-one786-0Renal CancerNot Specified< 10[1]
11β-hydroxy-ent-16-kaurene-15-oneA549Lung CancerNot Specified< 10[1]
8,9-seco-ent-kaurane 6MDA-MB-231Triple-Negative Breast CancerNot Specified~0.08[4]
8,9-seco-ent-kaurane 6Hs578TTriple-Negative Breast CancerNot Specified~0.08[4]

Experimental Protocols

The following are detailed protocols for fundamental cell-based assays to characterize the biological effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus red.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well sterile plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive (less common)

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][4][6]

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in each phase of the cell cycle.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well sterile plates

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) mtt MTT Assay (Cytotoxicity) cell_culture->mtt Treatment annexin Annexin V/PI Staining (Apoptosis) cell_culture->annexin Treatment cell_cycle PI Staining (Cell Cycle Analysis) cell_culture->cell_cycle Treatment compound_prep This compound Stock Solution compound_prep->mtt Treatment compound_prep->annexin Treatment compound_prep->cell_cycle Treatment ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification annexin->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General experimental workflow for studying this compound.

Potential Signaling Pathways Modulated by Kaurane Diterpenoids

signaling_pathway cluster_stimulus cluster_pathways Cellular Processes cluster_proteins Key Proteins compound This compound akt Akt/mTOR Pathway compound->akt Modulates mapk MAPK Pathway compound->mapk Modulates nfkb NF-κB Pathway compound->nfkb Modulates apoptosis Apoptosis akt->apoptosis Inhibits cell_cycle_arrest Cell Cycle Arrest akt->cell_cycle_arrest Inhibits autophagy Autophagy akt->autophagy Inhibits mapk->apoptosis Induces/Inhibits mapk->cell_cycle_arrest Induces nfkb->apoptosis Inhibits nfkb->cell_cycle_arrest Inhibits bcl2 Bcl-2 apoptosis->bcl2 bax Bax apoptosis->bax caspases Caspases apoptosis->caspases cyclins Cyclins/CDKs cell_cycle_arrest->cyclins p21 p21/p53 cell_cycle_arrest->p21

Caption: Potential signaling pathways affected by kaurane diterpenoids.

References

Formulation of 3-Oxokauran-17-oic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxokauran-17-oic acid is a tetracyclic diterpenoid compound belonging to the kaurene class of natural products. Compounds of this class have garnered significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Effective in vivo evaluation of this compound necessitates the development of a safe and effective formulation that ensures adequate bioavailability for preclinical studies. This document provides detailed application notes and protocols for the formulation of this compound for oral and intraperitoneal administration in animal models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. Key properties for this compound are summarized in the table below. Due to its carboxylic acid functional group and hydrophobic tetracyclic core, this compound is a poorly water-soluble, acidic compound.

PropertyValueSource/Method
Molecular Formula C₂₀H₃₀O₃PubChem
Molecular Weight 318.45 g/mol PubChem
Appearance White to off-white solidPresumed
Aqueous Solubility Poorly solubleInferred
Organic Solvent Solubility Soluble in DMSO, ethanol, methanolInferred from similar compounds
Predicted LogP ~3.5 - 4.5Cheminformatics tools
Predicted pKa ~4.5 - 5.0 (for the carboxylic acid)Cheminformatics tools

Formulation Strategies for Poorly Soluble Acidic Compounds

Given the physicochemical properties of this compound, several strategies can be employed to enhance its solubility and prepare a homogenous formulation suitable for in vivo administration.

pH Adjustment

For acidic compounds like this compound, increasing the pH of the vehicle above its pKa will lead to the formation of a more soluble salt.[1] This is a common and effective strategy. However, the final pH of the formulation must be within a physiologically tolerable range for the chosen route of administration to avoid irritation and tissue damage.[2]

Co-solvents

The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds.[1] Common co-solvents for in vivo studies include dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol (PG), and ethanol.[3] It is crucial to use the minimum amount of co-solvent necessary and to be aware of their potential toxicity at higher concentrations.

Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[1] Non-ionic surfactants such as Tween® 80 (polysorbate 80) and Cremophor® EL are frequently used in preclinical formulations.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a favorable safety profile.

Recommended Formulations for In Vivo Studies

The following are recommended starting formulations for this compound for oral gavage and intraperitoneal injection. It is imperative to perform small-scale pilot formulations to assess the physical and chemical stability of the final preparation before administration to animals.

Formulation for Oral Gavage

A suspension is often a suitable and practical choice for oral administration of poorly soluble compounds.

ComponentConcentration RangePurpose
This compound1 - 50 mg/mLActive Ingredient
0.5% (w/v) Carboxymethylcellulose (CMC) in waterq.s. to final volumeSuspending Agent
0.1% - 0.5% (v/v) Tween® 80OptionalWetting Agent/Surfactant
Formulation for Intraperitoneal Injection

For intraperitoneal administration, a clear, sterile solution is preferred to minimize irritation and ensure rapid absorption.

ComponentConcentration RangePurpose
This compound1 - 20 mg/mLActive Ingredient
DMSO5% - 10% (v/v)Co-solvent
PEG 40030% - 40% (v/v)Co-solvent
Saline (0.9% NaCl)q.s. to final volumeVehicle

Experimental Protocols

Protocol for Preparation of Oral Suspension
  • Weigh the required amount of this compound.

  • If using Tween® 80, add it to the dry powder and mix to form a paste. This will aid in wetting the compound.

  • Gradually add the 0.5% CMC solution to the powder (or paste) while triturating in a mortar and pestle to create a uniform suspension.

  • Continue to add the vehicle in small portions with constant mixing until the final volume is reached.

  • Visually inspect the suspension for homogeneity. The suspension should be vortexed or stirred immediately before each administration to ensure uniform dosing.

Protocol for Preparation of Intraperitoneal Solution
  • Weigh the required amount of this compound into a sterile vial.

  • Add the specified volume of DMSO and vortex until the compound is completely dissolved.

  • Add the specified volume of PEG 400 and vortex to mix thoroughly.

  • Slowly add the saline to the mixture while vortexing to reach the final volume. Note: The addition of the aqueous phase may cause precipitation if the solubility limit is exceeded. If this occurs, adjust the ratios of the co-solvents or reduce the final concentration of the compound.

  • Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

  • Visually inspect the solution for any signs of precipitation or contamination before administration.

Experimental Workflows and Signaling Pathways

General Workflow for In Vivo Formulation and Study

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation A Weigh this compound B Select Vehicle System (e.g., Suspension or Solution) A->B C Prepare Vehicle B->C D Mix Compound with Vehicle (Trituration/Vortexing) C->D E Assess Formulation Stability (Visual Inspection) D->E F Animal Acclimatization E->F Proceed if stable G Dose Calculation F->G H Route of Administration (Oral Gavage or IP Injection) G->H I Dosing H->I J Monitor Animal Health I->J K Collect Samples (Blood, Tissues) J->K L Pharmacokinetic Analysis K->L M Pharmacodynamic/Efficacy Studies K->M G cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest KD Kaurene Diterpenoids Bax ↑ Bax KD->Bax Bcl2 ↓ Bcl-2 KD->Bcl2 CytoC ↑ Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 ↑ Caspase-9 CytoC->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis KD2 Kaurene Diterpenoids p53 ↑ p53 KD2->p53 p21 ↑ p21 p53->p21 CDK Cyclin/CDK Complexes p21->CDK Arrest Cell Cycle Arrest (G1/S or G2/M) CDK->Arrest

References

Application Notes and Protocols: 3-Oxokauran-17-oic Acid for Targeted Anticancer Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a proposed framework for the investigation of 3-Oxokauran-17-oic acid in targeted drug delivery. Currently, there is a lack of direct published research on the use of this compound for this specific application. The proposed methodologies are based on the known biological activities of the broader class of kaurane (B74193) diterpenoids, which have demonstrated significant anticancer and anti-inflammatory properties.

Introduction

This compound is a tetracyclic kaurane diterpenoid isolated from Croton laevigatus. The kaurane family of diterpenoids has garnered considerable interest in oncological research due to their potent cytotoxic effects against various cancer cell lines. These compounds are known to induce apoptosis, cell cycle arrest, and modulate key signaling pathways involved in tumor progression. This document outlines a hypothetical application of this compound as a payload in a targeted drug delivery system for cancer therapy. The carboxylic acid moiety at C-17 provides a potential site for conjugation to targeting ligands or nanoparticle platforms, enabling selective delivery to tumor tissues and minimizing off-target toxicity.

Proposed Mechanism of Action

While the specific molecular targets of this compound are yet to be elucidated, many kaurane diterpenoids exert their anticancer effects by modulating critical signaling pathways. A plausible hypothetical target is the PI3K/Akt pathway, which is frequently hyperactivated in a wide range of human cancers and plays a central role in cell growth, proliferation, and survival.[1][2][3][4][5] It is proposed that this compound, upon release within the target cancer cell, could inhibit one or more components of this pathway, leading to the induction of apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Drug This compound (Hypothesized) Drug->Akt Inhibition (Proposed) Bcl2 Bcl-2 Bad->Bcl2 Inhibition Bcl2->Apoptosis Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Quantitative Data Summary

The following table presents representative cytotoxicity data for kaurane diterpenoids against various cancer cell lines. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Kaurane DiterpenoidA549 (Lung Carcinoma)5 - 25Fictional Data
Kaurane DiterpenoidMCF-7 (Breast Adenocarcinoma)10 - 40Fictional Data
Kaurane DiterpenoidHeLa (Cervical Cancer)8 - 30Fictional Data
Kaurane DiterpenoidPC-3 (Prostate Cancer)15 - 50Fictional Data

Experimental Protocols

Protocol 1: Preparation of this compound-Conjugated Nanoparticles

This protocol describes a general method for conjugating this compound to a nanoparticle carrier for targeted delivery.

Nanoparticle_Conjugation_Workflow Start Start: this compound & Nanoparticle Carrier Activation Activate Carboxylic Acid (e.g., with EDC/NHS) Start->Activation Conjugation Conjugate to Amine-Functionalized Nanoparticle Activation->Conjugation Purification Purify Conjugate (e.g., Dialysis, Centrifugation) Conjugation->Purification Characterization Characterize Conjugate (e.g., DLS, FTIR, HPLC) Purification->Characterization End End: Drug-Loaded Nanoparticle Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: 3-Oxokauran-17-oic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Oxokauran-17-oic acid extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

A1: this compound is a kaurane (B74193) diterpenoid, a class of natural products known for their diverse biological activities.[1][2][3] Its extraction is crucial for further investigation into its potential therapeutic properties in drug development.

Q2: What are the most common methods for extracting this compound from plant materials?

A2: Common methods for extracting diterpenoids like this compound include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[4][5] The choice of method depends on factors such as the stability of the compound, the solvent used, and the desired extraction efficiency and time.

Q3: Which solvents are most effective for extracting this compound?

A3: As a diterpenoid carboxylic acid, this compound is expected to be soluble in moderately polar organic solvents. Alcohols (methanol, ethanol), acetone, and ethyl acetate (B1210297) are commonly used for extracting diterpenoids.[6][7] The polarity of the solvent should be optimized to maximize the yield of the target compound while minimizing the co-extraction of impurities.

Q4: How can I improve the selectivity of the extraction process?

A4: To improve selectivity, a multi-step extraction approach is often employed. A preliminary extraction with a nonpolar solvent like hexane (B92381) can remove oils and waxes. Subsequently, a more polar solvent can be used to extract the desired diterpenoid.[7] Additionally, adjusting the pH of the extraction solvent can be beneficial. Since this compound is acidic, performing the extraction under neutral or slightly acidic conditions can help to keep it in a less polar, more extractable form.

Q5: What are the key parameters to consider for optimizing the extraction yield?

A5: Key parameters to optimize include the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio. For advanced methods like UAE and MAE, parameters such as ultrasonic power/frequency and microwave power should also be optimized.[8][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Solvent Choice: The solvent may be too polar or nonpolar for this compound. 2. Inadequate Extraction Time: The solvent may not have had sufficient time to penetrate the plant matrix and dissolve the compound. 3. Poor Particle Size Reduction: Large particle size of the plant material can limit solvent access to the target compound. 4. Degradation of the Compound: High temperatures or prolonged exposure to light could degrade the diterpenoid.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol). A sequential extraction approach can also be beneficial. 2. Increase Extraction Time: Extend the duration of the extraction, ensuring it is appropriate for the chosen method (e.g., hours for maceration, shorter times for UAE/MAE). 3. Grind Plant Material: Ensure the plant material is finely and uniformly ground to increase the surface area for extraction. 4. Control Extraction Conditions: Use moderate temperatures, especially for methods involving heat. Protect the extraction setup from direct light.
Poor Purity of Crude Extract 1. Co-extraction of Impurities: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix. 2. Presence of Chlorophyll: This is a common issue when using polar solvents with green plant parts.1. Sequential Extraction: Start with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar impurities before extracting with a more polar solvent. 2. Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning of the crude extract. For an acidic compound like this compound, you can dissolve the extract in an organic solvent and wash it with a basic aqueous solution (e.g., sodium bicarbonate) to selectively move the acidic compound into the aqueous phase. Acidifying the aqueous phase and re-extracting with an organic solvent can then isolate the compound. 3. Adsorbent Treatment: Use adsorbents like activated charcoal to remove pigments like chlorophyll.
Difficulty in Isolating the Pure Compound 1. Complex Mixture of Structurally Similar Compounds: The crude extract may contain other diterpenoids with similar polarities. 2. Compound is Unstable during Purification: The compound may degrade on the stationary phase of the chromatography column.1. Chromatographic Optimization: Utilize different chromatographic techniques such as column chromatography with different stationary phases (e.g., silica (B1680970) gel, alumina) and solvent systems. High-performance liquid chromatography (HPLC) can be used for final purification.[11][12] 2. Mild Purification Conditions: Use neutral stationary phases if the compound is sensitive to acid or base. Perform chromatography at lower temperatures if thermal degradation is a concern.
Inconsistent Extraction Yields 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Variations in temperature, time, or solvent-to-solid ratio between batches.1. Standardize Plant Material: Use plant material from the same source and harvest time for consistent results. 2. Maintain Consistent Protocols: Ensure all extraction parameters are kept constant for each run.

Data Presentation

Table 1: Illustrative Comparison of Extraction Methods for this compound

Extraction Method Solvent Temperature (°C) Time Illustrative Yield (mg/g of dry plant material)
MacerationEthanol2572 h1.2
Soxhlet ExtractionEthyl Acetate778 h2.5
Ultrasound-Assisted Extraction (UAE)Methanol (B129727)4030 min3.8
Microwave-Assisted Extraction (MAE)Acetone605 min4.2

Disclaimer: The data in this table is for illustrative purposes only and is intended to provide a relative comparison of common extraction techniques. Actual yields will vary depending on the plant material and specific experimental conditions.

Experimental Protocols

1. Protocol for Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of methanol to achieve a 1:10 solid-to-solvent ratio.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: The crude extract can be further purified using liquid-liquid partitioning and column chromatography.

2. Protocol for Liquid-Liquid Partitioning for Purification

  • Dissolution: Dissolve the crude extract in 100 mL of ethyl acetate.

  • Washing:

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Wash the solution three times with 50 mL of a 5% aqueous sodium bicarbonate solution. The this compound will move into the aqueous phase as its sodium salt.

    • Combine the aqueous fractions.

  • Acidification and Re-extraction:

    • Acidify the combined aqueous fractions to a pH of 2-3 with 1 M hydrochloric acid.

    • Extract the acidified aqueous phase three times with 50 mL of ethyl acetate.

  • Drying and Concentration:

    • Combine the ethyl acetate extracts and wash them with brine.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain a purified extract enriched in this compound.

Visualizations

Extraction_Workflow Plant_Material Dried & Ground Plant Material Extraction Extraction (e.g., UAE with Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Liquid-Liquid Partitioning) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield? Check_Solvent Optimize Solvent System Start->Check_Solvent Yes Check_Purity Low Purity? Start->Check_Purity No Check_Time Adjust Extraction Time Check_Solvent->Check_Time Check_Time->Check_Purity Sequential_Extraction Implement Sequential Extraction Check_Purity->Sequential_Extraction Yes Final_Product Improved Yield & Purity Check_Purity->Final_Product No LL_Partitioning Perform Liquid-Liquid Partitioning Sequential_Extraction->LL_Partitioning LL_Partitioning->Final_Product

Caption: A logical troubleshooting guide for low yield and purity issues.

References

Technical Support Center: Synthesis of 3-Oxokauran-17-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Oxokauran-17-oic acid. The content is tailored for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the oxidation of a precursor such as 3β-hydroxy kauran-17-oic acid.

Problem 1: Low or No Yield of this compound

Potential CauseSuggested Solution
Inactive Oxidizing Agent Use freshly prepared or properly stored Jones reagent or PCC. The orange-red color of Cr(VI) reagents should be vibrant. A color change to green indicates the presence of reduced Cr(III) and consumption of the oxidant.[1][2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the oxidizing agent.
Degradation of Starting Material or Product The acidic nature of Jones reagent can sometimes lead to side reactions.[2] If degradation is suspected, switch to a milder, buffered oxidizing agent like Pyridinium Chlorochromate (PCC) in dichloromethane (B109758) (DCM).[3][4]
Suboptimal Reaction Temperature Oxidation reactions can be exothermic.[1] Maintain the recommended reaction temperature (often 0 °C to room temperature) using an ice bath to prevent side reactions.
Poor Quality Starting Material Ensure the starting 3β-hydroxy kauran-17-oic acid is of high purity. Impurities can interfere with the oxidation reaction.

Problem 2: Presence of Multiple Unidentified Byproducts

Potential CauseSuggested Solution
Over-oxidation With strong oxidizing agents like Jones reagent, over-oxidation of other sensitive functional groups in the molecule can occur.[5] Use a milder reagent like PCC to achieve more selective oxidation of the secondary alcohol.[3][4]
Side Reactions due to Acidity The acidic conditions of the Jones oxidation can cause rearrangements or other acid-catalyzed side reactions in complex molecules.[2] Employing a buffered system or using PCC in a non-acidic solvent like DCM can mitigate these issues.[6]
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can lead to the formation of byproducts. Optimize these parameters by running small-scale test reactions.
Impure Solvents or Reagents Use anhydrous and high-purity solvents and reagents to prevent unwanted side reactions.

Problem 3: Difficulty in Purifying the Final Product

Potential CauseSuggested Solution
Co-elution of Starting Material and Product If the starting material and product have similar polarities, separation by column chromatography can be challenging. Optimize the solvent system for your column chromatography. A gradient elution might be necessary.[7]
Presence of Chromium Salts Residual chromium salts from the oxidation can complicate purification. After the reaction, quench with isopropanol (B130326) and perform a thorough aqueous workup to remove the majority of chromium salts before chromatography.[2]
Product is an Amorphous Solid or Oil Some kauranoid derivatives can be difficult to crystallize. If crystallization fails, use column chromatography on silica (B1680970) gel for purification.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A common and logical precursor is 3β-hydroxy kauran-17-oic acid, where the secondary alcohol at the C-3 position can be selectively oxidized to a ketone.

Q2: Which oxidizing agent is best for converting the 3-hydroxy group to a ketone?

Both Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone) and Pyridinium Chlorochromate (PCC) are commonly used for this transformation.[1][3][4]

  • Jones reagent is a strong and cost-effective oxidizing agent that typically provides high yields.[1] However, its high acidity can sometimes lead to side reactions with sensitive substrates.[2]

  • PCC is a milder and more selective oxidizing agent, often used in a non-polar solvent like dichloromethane (DCM).[3][4] It is a good alternative if the substrate is acid-sensitive or if over-oxidation is a concern.

Q3: How can I monitor the progress of the oxidation reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q4: What is a typical work-up procedure for a Jones oxidation?

After the reaction is complete (as indicated by TLC and a persistent orange color of the Jones reagent), the excess oxidant is typically quenched by adding isopropanol until the solution turns green. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate (B1210297). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

Q5: What are the key considerations for the purification of this compound?

Purification is typically achieved by column chromatography on silica gel.[7][8] The choice of eluent system is crucial for good separation. A common starting point is a mixture of hexane (B92381) and ethyl acetate, with the polarity gradually increased.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound using Jones reagent and PCC. These are representative procedures and may require optimization for specific substrates and scales.

Protocol 1: Jones Oxidation of 3β-hydroxy kauran-17-oic acid

  • Dissolution: Dissolve the 3β-hydroxy kauran-17-oic acid in acetone (B3395972).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Jones Reagent: Slowly add Jones reagent dropwise with vigorous stirring. Monitor the color of the reaction mixture. The addition is complete when a faint orange color persists for about 15-20 minutes.

  • Quenching: Add isopropanol dropwise until the orange color disappears and a green precipitate of chromium salts forms.

  • Work-up: Remove the acetone under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: PCC Oxidation of 3β-hydroxy kauran-17-oic acid

  • Suspension: Suspend PCC in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer. The addition of Celite or powdered molecular sieves can aid in work-up.[6]

  • Addition of Substrate: Add a solution of 3β-hydroxy kauran-17-oic acid in DCM to the PCC suspension.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium residues.

  • Concentration: Wash the filter cake with additional diethyl ether and combine the filtrates. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Oxidation Methods (Hypothetical Data)

ParameterJones OxidationPCC Oxidation
Typical Yield 85-95%80-90%
Reaction Time 0.5 - 2 hours2 - 6 hours
Reaction Temperature 0 °C to Room Temp.Room Temperature
Solvent AcetoneDichloromethane
Selectivity Good for robust substratesExcellent, good for sensitive substrates
Work-up Complexity Moderate (requires quenching and removal of chromium salts)Simpler (filtration to remove chromium salts)

Visualizations

experimental_workflow cluster_jones Jones Oxidation cluster_pcc PCC Oxidation j_start Dissolve 3β-hydroxy kauran-17-oic acid in Acetone j_cool Cool to 0°C j_start->j_cool j_add Add Jones Reagent j_cool->j_add j_quench Quench with Isopropanol j_add->j_quench j_workup Aqueous Work-up & Extraction j_quench->j_workup j_purify Column Chromatography j_workup->j_purify j_product This compound j_purify->j_product p_start Suspend PCC in DCM p_add Add 3β-hydroxy kauran-17-oic acid in DCM p_start->p_add p_react Stir at Room Temperature p_add->p_react p_filter Filter through Silica/Celite p_react->p_filter p_concentrate Concentrate Filtrate p_filter->p_concentrate p_purify Column Chromatography p_concentrate->p_purify p_product This compound p_purify->p_product

Caption: Generalized experimental workflows for the synthesis of this compound.

troubleshooting_logic start Low/No Yield of Product check_reagent Is the oxidizing agent active? start->check_reagent check_reaction Is the reaction complete (TLC)? check_reagent->check_reaction Yes sol_reagent Use fresh/properly stored reagent. check_reagent->sol_reagent No check_degradation Is there evidence of degradation? check_reaction->check_degradation Yes sol_reaction_time Extend reaction time or add more reagent. check_reaction->sol_reaction_time No sol_milder_reagent Switch to a milder oxidant (e.g., PCC). check_degradation->sol_milder_reagent Yes

Caption: Troubleshooting logic for low product yield.

References

3-Oxokauran-17-oic acid solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the solubility, stability, and handling of 3-Oxokauran-17-oic acid in experimental settings. Due to the limited specific data available for this compound, the information provided is based on the general properties of kaurane (B74193) diterpenoids and hydrophobic carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a diterpenoid belonging to the kaurane class of natural products. Diterpenoids are known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While specific research on this compound is limited, related kaurane diterpenoids have been shown to induce apoptosis in cancer cells, making this compound a subject of interest for drug discovery and development.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

Like many diterpenoids, this compound is expected to be a hydrophobic molecule with low aqueous solubility. For in vitro biological assays, the recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use anhydrous, cell culture grade DMSO to avoid introducing contaminants or water that could affect compound stability.[3]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform serial dilutions in the media to gradually decrease the DMSO concentration.[4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.[1][5] Most cell lines can tolerate up to 0.5% DMSO, but it is always best to perform a solvent tolerance test for your specific cell line.[5]

  • Use of Co-solvents: In some cases, a co-solvent system can improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.

  • Sonication: Gentle sonication of the diluted solution can help to redissolve small precipitates. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.

Q4: How should I store this compound powder and its stock solutions?

  • Powder: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO at a high concentration (e.g., 10-20 mM). Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4] Before use, thaw the aliquot and ensure the compound is fully dissolved, vortexing gently if necessary.

Q5: Is this compound stable in cell culture media?

The stability of compounds in cell culture media can be influenced by several factors, including pH, temperature, and the presence of serum proteins and enzymes.[3] It is recommended to prepare fresh working solutions from the DMSO stock for each experiment. To assess stability in your specific experimental conditions, you can incubate the compound in the media for the duration of your assay and then analyze its integrity using methods like HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Compound Precipitation in Aqueous Buffer Low aqueous solubility; high final DMSO concentration.Perform stepwise dilutions; ensure final DMSO concentration is <0.5%; consider gentle sonication; perform a solubility test in the final assay buffer.[6][7]
Inconsistent Assay Results Compound degradation; precipitation in wells; aggregation.Prepare fresh working solutions for each experiment; visually inspect plates for precipitation before reading; include a positive control to monitor assay performance.
Cell Toxicity Observed in Control Wells High DMSO concentration.Perform a solvent tolerance assay to determine the maximum non-toxic DMSO concentration for your cell line; ensure the final DMSO concentration is consistent across all wells, including controls.[5]
Low or No Biological Activity Poor solubility leading to low effective concentration; compound degradation.Confirm compound is fully dissolved in the working solution; assess compound stability under assay conditions; consider using a different batch of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound powder, anhydrous cell culture grade DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the vial of this compound to room temperature before opening to prevent condensation. b. Weigh the required amount of the compound in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. e. Aliquot the stock solution into single-use, tightly sealed vials. f. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials: 10 mM stock solution of this compound in DMSO, sterile cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations. c. Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic to the cells (typically ≤ 0.5%). d. Add the working solutions to the cell culture plates immediately after preparation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis compound This compound Powder stock_solution 10 mM Stock Solution compound->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution working_solution Working Solutions (in Media) stock_solution->working_solution Dilute cell_culture Cell Culture cell_culture->working_solution incubation Incubation working_solution->incubation data_acquisition Data Acquisition incubation->data_acquisition raw_data Raw Data data_acquisition->raw_data statistical_analysis Statistical Analysis raw_data->statistical_analysis results Results statistical_analysis->results

Caption: A generalized experimental workflow for using this compound.

apoptosis_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Signaling cluster_outcome Cellular Outcome compound Kaurane Diterpenoid (e.g., this compound) caspase8 Caspase-8 Activation compound->caspase8 bid Bid Cleavage caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax Activation bid->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for kaurane diterpenoid-induced apoptosis.

References

Technical Support Center: Optimizing HPLC Separation of Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the High-Performance Liquid Chromatography (HPLC) separation of kaurane (B74193) diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for kaurane diterpenoids?

A common and effective starting point is Reversed-Phase HPLC (RP-HPLC). The structural diversity of kaurane diterpenoids, from non-polar aglycones to polar glycosides (like steviol (B1681142) glycosides), makes RP-HPLC a versatile choice. A C18 column is the most frequently used stationary phase.[1] For the mobile phase, a gradient elution using acetonitrile (B52724) and water or methanol (B129727) and water is typically recommended.[2]

Q2: Which stationary phase (column) is best suited for kaurane diterpenoid separation?

A C18-modified silica (B1680970) gel column is the most common and successful stationary phase for separating kaurane diterpenoids due to its hydrophobicity, which provides good retention and resolution for these compounds.[1] For more polar or structurally similar compounds, such as steviol glycosides, other phases like polar-embedded or aminopropyl-modified silica have also been used, sometimes in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.[3][4]

Q3: What are the typical mobile phases used for these separations?

The most prevalent mobile phases are mixtures of acetonitrile (ACN) or methanol (MeOH) with water.[2] To improve peak shape and resolution, especially for acidic kaurane diterpenoids like kaurenoic acid, modifiers such as acetic acid, formic acid, or phosphoric acid are often added to the aqueous portion of the mobile phase to maintain a consistent pH.[5][6]

Q4: Which detection method is most appropriate?

The choice of detector depends on the analyte's structure. For kaurane diterpenoids with chromophores, UV detection (often with a Diode Array Detector, DAD, for spectral information) is common, with wavelengths typically set between 200-220 nm.[6][7] For compounds lacking a strong UV chromophore, such as many steviol glycosides, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[3][5] For definitive identification and quantification, especially in complex matrices, coupling HPLC with Mass Spectrometry (MS) is the most powerful approach.[8]

Troubleshooting Guide

Problem: Poor Peak Resolution or Co-elution

Poor resolution between adjacent peaks is a frequent challenge, especially with structurally similar isomers.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase Strength: If peaks elute too quickly, decrease the initial percentage of the organic solvent (acetonitrile/methanol) in your gradient or isocratic method. This will increase retention and improve separation.[9]

    • Gradient Slope is Too Steep: A rapid gradient may not provide enough time for separation. Flatten the gradient slope in the region where the target compounds elute.[10]

    • Incorrect Mobile Phase pH: For acidic or basic analytes, the mobile phase pH can significantly affect retention and selectivity. For acidic compounds like kaurenoic acid, adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress ionization and improve peak shape and resolution.[6]

    • Suboptimal Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also alter selectivity. Experiment with temperatures between 25°C and 60°C.[11] Note that some compounds may degrade at higher temperatures.[11]

    • Column Inefficiency: The column may be old or contaminated. Flush the column with a strong solvent or replace it if necessary.[12]

Problem: Peak Tailing

Peak tailing results in asymmetrical peaks, which complicates integration and reduces accuracy.

  • Possible Causes & Solutions:

    • Secondary Interactions: Active sites on the silica packing (silanols) can interact with basic functional groups on analytes. Adding a competitor (e.g., triethylamine) to the mobile phase or using a mobile phase with a lower pH can mitigate this. Using a high-quality, end-capped column is also recommended.[13]

    • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[14]

    • Contamination: A contaminated guard column or analytical column inlet can cause tailing. Replace the guard column and/or back-flush the analytical column.[15][16]

    • Mismatched Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

Problem: Unstable or Drifting Retention Times

Inconsistent retention times make peak identification unreliable and affect quantitative precision.

  • Possible Causes & Solutions:

    • Poor Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient elution; 10-20 column volumes are often recommended.[17][18]

    • Mobile Phase Composition Change: Mobile phases, especially those containing volatile components or premixed buffers, can change composition over time due to evaporation. Prepare fresh mobile phase daily.[12]

    • Temperature Fluctuations: Inconsistent column temperature will cause retention times to shift. Use a column oven to maintain a stable temperature.[17]

    • Pump Malfunction or Leaks: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate pump issues.[12][13]

Problem: High System Backpressure

Excessive backpressure can damage the pump, injector, and column.

  • Possible Causes & Solutions:

    • Blockage in the System: A common cause is a clogged column inlet frit or a blocked in-line filter. Replace the filter and try back-flushing the column (disconnect it from the detector first).[13][17]

    • Precipitation: Buffer salts can precipitate if the organic solvent concentration becomes too high. Ensure your buffer is soluble in the entire mobile phase gradient range.[19]

    • Particulate Matter from Sample: Filter all samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[12]

Data Presentation

Table 1: Recommended HPLC Columns and Conditions for Kaurane Diterpenoid Analysis

ParameterRecommendationRationale / NotesSource(s)
Stationary Phase C18 (Reversed-Phase)Provides excellent hydrophobic interaction for most kaurane diterpenoids. Most commonly used.[1][5][6]
HILIC (e.g., Amine column)Useful for separating highly polar steviol glycosides.[3][4]
Particle Size 2.6 - 5 µmStandard particle sizes offering a good balance of efficiency and backpressure.[6][8]
Column Dimensions 50-150 mm length, 2.1-4.6 mm i.d.Shorter columns for faster analysis, longer for higher resolution.[6][8]
Mobile Phase A Water with 0.05-0.1% AcidAcid (Formic, Acetic, or Phosphoric) improves peak shape for acidic analytes.[5][6]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution and lower backpressure.[2][7]
Flow Rate 0.6 - 1.2 mL/minTypical range for analytical scale columns. Adjust based on column dimension and particle size.[5][6]
Temperature 25 - 60 °CHigher temperatures can improve efficiency but may affect selectivity and analyte stability.[11]
Detection DAD (200-220 nm), ELSD, MSDAD for compounds with chromophores. ELSD or MS for those without.[3][5][7]

Table 2: Example Gradient Elution Programs for Kaurane Diterpenoid Separation

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Application ExampleSource
Method 1: General Kauranes Separation of kaurenoic and grandifloric acids[7]
0.09010
10.02080
50.03070
73.05050
125.08020
Method 2: Steviol Glycosides (UHPLC) Rapid separation of nine steviol glycosides[8]
0.09010
4.05050
7.05050

Experimental Protocols

Protocol 1: General Method Development for Kaurane Diterpenoids on a C18 Column

  • Column Selection: Start with a reliable C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Filter and degas both mobile phases prior to use.[16]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    • Detection: DAD, scan from 190-400 nm, extract chromatogram at ~210 nm.

    • Gradient Program: Start with a broad scouting gradient (e.g., 10% B to 90% B over 20 minutes).

  • Optimization:

    • Based on the scouting run, identify the elution window for your compounds of interest.

    • Modify the gradient to have a shallower slope around this window to improve resolution.

    • If peak shape is poor, try methanol as Mobile Phase B or adjust the acid modifier (e.g., switch to 0.05% phosphoric acid).

    • Adjust the temperature to see if selectivity improves.

Protocol 2: Standard Sample Preparation from Plant Material

  • Extraction:

    • Weigh approximately 1.0 g of dried, ground plant material.

    • Extract with a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/n-hexane mixture) using ultrasonication or maceration.[5][20] The choice of solvent depends on the polarity of the target diterpenoids.

  • Filtration:

    • Filter the crude extract to remove solid plant debris.

  • Solvent Evaporation:

    • Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitution and Filtration:

    • Dissolve a known mass of the dried extract (e.g., 10 mg) in a known volume of a suitable solvent (e.g., 10 mL of methanol).[20] This solvent should be compatible with the initial HPLC mobile phase.

    • Vortex or sonicate to ensure complete dissolution.[20]

    • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.[20]

Visualizations

G start HPLC Issue Observed (e.g., Poor Resolution, Tailing, Drift) check_pressure Check System Pressure start->check_pressure pressure_high High Pressure? check_pressure->pressure_high Yes pressure_ok Pressure OK / Fluctuating? check_pressure->pressure_ok No find_blockage Isolate & Find Blockage (Column, Tubing, Filter) pressure_high->find_blockage check_mobile_phase Check Mobile Phase (Fresh? Correct Composition?) pressure_ok->check_mobile_phase replace_frit Replace Frit / Filter find_blockage->replace_frit backflush Backflush / Replace Column find_blockage->backflush check_column Check Column (Equilibrated? Contaminated?) check_mobile_phase->check_column check_method Review Method Parameters (Gradient, Temp, Flow Rate) check_column->check_method optimize Systematically Optimize Method check_method->optimize G start Goal: Improve Peak Resolution step1 1. Adjust Gradient Slope Is it too steep? start->step1 step2 2. Change Organic Solvent Try ACN vs. MeOH step1->step2 If no improvement end Optimized Separation step1->end Resolution sufficient step3 3. Modify Aqueous Phase pH Add/change acid modifier step2->step3 If no improvement step2->end Resolution sufficient step4 4. Vary Column Temperature Test between 25-60°C step3->step4 If no improvement step3->end Resolution sufficient step4->end Resolution sufficient G sample Plant Material extraction Solvent Extraction (e.g., MeOH, EtOH) sample->extraction filtration1 Crude Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation reconstitution Reconstitute in Solvent evaporation->reconstitution filtration2 Syringe Filtration (0.22 µm) reconstitution->filtration2 hplc HPLC Injection & Analysis filtration2->hplc data Data Processing & Quantification hplc->data

References

Technical Support Center: Overcoming Cancer Cell Resistance with 3-Oxokauran-17-oic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 3-Oxokauran-17-oic acid in overcoming cancer cell resistance is limited in current scientific literature. This technical support guide is based on published research on closely related ent-kaurane diterpenoids and other relevant natural compounds. The provided protocols and data should be considered as a starting point for research with this compound.

This resource is intended for researchers, scientists, and drug development professionals investigating the potential of this compound to overcome resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism by which ent-kaurane diterpenoids like this compound may overcome cancer cell resistance?

A1: Ent-kaurane diterpenoids have been shown to overcome resistance, particularly to platinum-based drugs like cisplatin (B142131), through a multi-faceted approach. The primary mechanism involves the induction of reactive oxygen species (ROS), which leads to the destruction of the cancer cell's resettled redox homeostasis—a common feature of chemoresistance.[1] This disruption can trigger two forms of cell death: apoptosis and ferroptosis.[1] Additionally, some ent-kaurane diterpenoids have been observed to inhibit the Akt signaling pathway, which is a key regulator of cell survival and is often linked to the pro-survival NF-κB pathway.[2]

Q2: Can this compound be used in combination with conventional chemotherapy drugs like doxorubicin (B1662922)?

A2: While specific data on this compound is not available, combination therapy with natural compounds and conventional chemotherapeutics is a promising strategy.[3][4] The synergistic effect often allows for lower, less toxic doses of the chemotherapeutic agent while achieving a significant anti-cancer effect.[4] For instance, other natural compounds have been shown to enhance the cytotoxic effects of doxorubicin in resistant cancer cell lines.[3][4] It is plausible that this compound could act similarly, potentially by sensitizing resistant cells to doxorubicin through the induction of apoptosis or inhibition of survival pathways.

Q3: What are the potential molecular targets of ent-kaurane diterpenoids in cancer cells?

A3: Research on ent-kaurane diterpenoids suggests several potential molecular targets. These include key components of the cellular antioxidant system such as peroxiredoxin I/II (Prdx I/II) and glutathione (B108866) (GSH).[1] By inhibiting these systems, the compounds lead to an accumulation of ROS.[1] Furthermore, signaling proteins like Akt, a central node in cell survival pathways, have been identified as targets.[2] Inhibition of Akt can lead to the induction of apoptosis, autophagy, and suppression of metastasis.[2]

Q4: How might the NF-κB signaling pathway be involved in the action of this compound?

A4: The NF-κB pathway is a critical regulator of inflammation, cell survival, and chemoresistance in many cancers.[5][6][7] Natural compounds are known to modulate NF-κB signaling.[7][8] While direct evidence for this compound is lacking, related compounds that inhibit Akt signaling can indirectly suppress NF-κB activity, as Akt is an upstream activator of NF-κB. By inhibiting NF-κB, a compound could decrease the expression of anti-apoptotic proteins and sensitize cancer cells to chemotherapeutic agents.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low solubility of this compound in aqueous media. The compound is a diterpenoid, which is often lipophilic.- Prepare a stock solution in an appropriate organic solvent like DMSO or ethanol.- Ensure the final solvent concentration in the cell culture medium is non-toxic to the cells (typically <0.1%).- Sonication or gentle warming may aid dissolution.
Inconsistent anti-proliferative effects on cancer cells. - Cell line variability.- Passage number of cells affecting sensitivity.- Degradation of the compound.- Use a consistent passage number for your cell line.- Test the compound on multiple resistant cell lines.- Prepare fresh stock solutions of the compound regularly and store them appropriately (e.g., at -20°C or -80°C, protected from light).
No observed synergy with doxorubicin. - Suboptimal concentration ratio of the two compounds.- Inappropriate treatment schedule (e.g., co-treatment vs. sequential treatment).- Perform a dose-matrix experiment to determine the optimal synergistic ratio (e.g., using the Chou-Talalay method).- Test different treatment schedules: pre-treatment with this compound followed by doxorubicin, or vice versa.[3]
High toxicity observed in non-cancerous control cells. The compound may have off-target effects.- Determine the IC50 of the compound on both cancerous and non-cancerous cell lines to establish a therapeutic window.- Consider using lower concentrations of the compound in combination with a chemotherapeutic agent to reduce toxicity while maintaining efficacy.
Difficulty in detecting apoptosis. - Apoptosis may be occurring at a different time point than assayed.- The primary mechanism of cell death may be non-apoptotic (e.g., ferroptosis or necrosis).- Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Use multiple assays for cell death (e.g., Annexin V/PI staining, caspase activity assays, and assays for ferroptosis like lipid ROS detection).[1]

Quantitative Data Summary

Table 1: Cytotoxicity of Representative ent-Kaurane Diterpenoids against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
11β-hydroxy-ent-16-kaurene-15-oneHepG2 (Hepatocellular Carcinoma)2.5[9]
11β-hydroxy-ent-16-kaurene-15-oneA2780 (Ovarian Cancer)3.1[9]
11β-hydroxy-ent-16-kaurene-15-one7860 (Renal Cell Carcinoma)4.2[9]
11β-hydroxy-ent-16-kaurene-15-oneA549 (Lung Carcinoma)3.8[9]
8,9-seco-ent-kaurane 6MDA-MB-231 (Triple-Negative Breast Cancer)~0.08[2]
CRT1SKOV3 (Ovarian Cancer)~25[10]

Table 2: Synergistic Effects of a Natural Compound (Oxymatrine) with Doxorubicin in Colorectal Cancer Cells

TreatmentCell LineInhibition of ViabilityReference
Doxorubicin (0.3 µM)HT-29~20%[4]
Oxymatrine (5 mM)HT-29~15%[4]
Doxorubicin (0.3 µM) + Oxymatrine (5 mM)HT-29~50%[4]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity and Synergy
  • Cell Seeding: Plate cancer cells (e.g., doxorubicin-resistant MCF-7 or cisplatin-resistant A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., doxorubicin) in the cell culture medium.

  • Treatment:

    • Single-agent: Treat cells with increasing concentrations of each compound alone.

    • Combination: Treat cells with combinations of the two compounds at a constant ratio (e.g., based on their individual IC50 values).

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assay: Assess cell viability using the MTT or a similar colorimetric assay.

  • Data Analysis: Calculate the IC50 values for each compound. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination at predetermined concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells: Early apoptotic

    • Annexin V-positive, PI-positive cells: Late apoptotic/necrotic

    • Annexin V-negative, PI-negative cells: Live

Protocol 3: Western Blot for NF-κB Pathway Proteins
  • Protein Extraction: Treat cells as described in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualizations

G cluster_0 Therapeutic Agents cluster_1 Signaling Pathway cluster_2 Cellular Outcomes This compound This compound Akt Akt This compound->Akt Inhibits Doxorubicin Doxorubicin Chemoresistance Chemoresistance Doxorubicin->Chemoresistance Overcome by This compound IKK IKK Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits Anti-apoptotic proteins (e.g., Bcl-2) Anti-apoptotic proteins (e.g., Bcl-2) NF-κB->Anti-apoptotic proteins (e.g., Bcl-2) Upregulates Cell Survival & Proliferation Cell Survival & Proliferation Anti-apoptotic proteins (e.g., Bcl-2)->Cell Survival & Proliferation Cell Survival & Proliferation->Chemoresistance G Start Start Seed resistant cancer cells Seed resistant cancer cells Start->Seed resistant cancer cells Treat with compound and/or doxorubicin Treat with compound and/or doxorubicin Seed resistant cancer cells->Treat with compound and/or doxorubicin Incubate (48-72h) Incubate (48-72h) Treat with compound and/or doxorubicin->Incubate (48-72h) Assess cell viability (MTT assay) Assess cell viability (MTT assay) Incubate (48-72h)->Assess cell viability (MTT assay) Analyze for synergy (CI value) Analyze for synergy (CI value) Assess cell viability (MTT assay)->Analyze for synergy (CI value) Synergistic? Synergistic? Analyze for synergy (CI value)->Synergistic? Investigate mechanism (Apoptosis, Western Blot) Investigate mechanism (Apoptosis, Western Blot) Synergistic?->Investigate mechanism (Apoptosis, Western Blot) Yes End End Synergistic?->End No Investigate mechanism (Apoptosis, Western Blot)->End G ent-Kaurane Diterpenoid ent-Kaurane Diterpenoid Inhibition of Prdx I/II & GSH depletion Inhibition of Prdx I/II & GSH depletion ent-Kaurane Diterpenoid->Inhibition of Prdx I/II & GSH depletion Increased Cellular ROS Increased Cellular ROS Inhibition of Prdx I/II & GSH depletion->Increased Cellular ROS Apoptosis Apoptosis Increased Cellular ROS->Apoptosis Ferroptosis Ferroptosis Increased Cellular ROS->Ferroptosis Overcoming Cisplatin Resistance Overcoming Cisplatin Resistance Apoptosis->Overcoming Cisplatin Resistance Ferroptosis->Overcoming Cisplatin Resistance

References

Technical Support Center: Troubleshooting Contamination in 3-Oxokauran-17-oic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding contamination in 3-Oxokauran-17-oic acid samples.

Section 1: Frequently Asked Questions (FAQs) about Contamination

Q1: What are the most common sources of contamination in my this compound sample?

Contamination in samples of this compound, a diterpenoid often isolated from natural sources, can arise from several stages of your workflow.[1] The primary sources include:

  • Co-extracted Natural Products: The extraction process from plant material is rarely perfectly selective.[2] Your sample may contain structurally similar compounds such as other kaurane (B74193) diterpenoids, pimaranes, abietanes, flavonoids, or alkaloids.[3][4][5]

  • Residual Solvents: Solvents used during extraction (e.g., methanol (B129727), ethanol, hexane, chloroform) or purification can be retained in the final sample.[2][6]

  • Reagents and By-products: If the compound is semi-synthesized, unreacted starting materials, reagents, or by-products from side reactions can be present.

  • Degradation Products: this compound may degrade over time due to factors like hydrolysis, oxidation, or photolysis, especially during storage or harsh experimental conditions.[7]

  • Materials and Equipment: Contaminants can leach from plasticware (plasticizers), glassware, or chromatography columns (silica fines, stationary phase bleed).

Q2: My analytical results (e.g., HPLC, GC-MS) show multiple unexpected peaks. What could they be?

Unexpected peaks in your chromatogram often point to impurities. These could be:

  • Isomers: Structural isomers or stereoisomers of this compound that were co-isolated or formed during processing.

  • Related Diterpenoids: As a kaurane-type diterpenoid, it is common to find other compounds from the same family with minor structural variations (e.g., different hydroxylation patterns) that have similar chromatographic behavior.[4][8]

  • Extraction Artifacts: Components like chlorophyll (B73375) or lipids from the source material, especially in crude extracts, can appear as peaks.[2]

  • System Contamination: "Ghost peaks" can arise from contaminants within the HPLC or GC-MS system itself, such as from previous analyses, contaminated mobile phases, or septum bleed in GC.

Q3: How can I definitively confirm the identity of my primary peak as this compound?

A single analytical technique is often insufficient. For definitive identification, a combination of spectroscopic methods is recommended:

  • Mass Spectrometry (MS): Coupled with HPLC or GC, MS will provide the molecular weight of the compound, which should match that of this compound (318.45 g/mol ).[1] High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C20H30O3).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[10] 1H and 13C NMR spectra provide a detailed map of the molecule's structure. Advanced 2D NMR experiments (like COSY, HSQC, HMBC) can confirm the connectivity of all atoms, providing unambiguous structural evidence.[10]

Q4: I suspect residual solvent contamination in my final solid sample. How can I detect and quantify it?

The most effective method for detecting and quantifying residual solvents is 1H NMR (Proton NMR) spectroscopy .[6]

  • Detection: Solvents like acetone, methanol, ethanol, dichloromethane, and ethyl acetate (B1210297) have characteristic and sharp peaks in the 1H NMR spectrum that are usually easy to identify.

  • Quantification: By integrating the signal of a known solvent peak and comparing it to the integral of a known proton signal from your target compound, you can accurately determine the weight/weight percentage of the solvent. This technique, known as quantitative NMR (qNMR), does not require a reference standard for the solvent itself.[6][11]

Section 2: Troubleshooting Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing organic acids.[12][13] However, various issues can arise.

Data Presentation: Common HPLC Troubleshooting Scenarios
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing or Fronting - Column overload.- Sample solvent incompatible with mobile phase.- Presence of highly active sites on the column packing.- Column degradation.- Reduce the injection volume or sample concentration.[14]- Dissolve the sample in the initial mobile phase whenever possible.[15]- Add a modifier (e.g., triethylamine) to the mobile phase to block active sites.- Replace the column.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump flow rate is unstable or incorrect.- Column not properly equilibrated.- Prepare fresh mobile phase and ensure proper mixing/degassing.[14]- Use a column oven for stable temperature control.[14]- Check pump for leaks and verify flow rate.[15]- Increase column equilibration time before injection.[14]
Broad Peaks - Tubing between column and detector is too long or wide.- Contamination on the guard or analytical column.- Sample injection volume is too large.- Use tubing with a smaller internal diameter and shorten the flow path.[14]- Flush the system with a strong solvent or replace the guard/analytical column.[14]- Decrease the injection volume.
No/Low Retention - Mobile phase is too strong (too much organic solvent).- For organic acids, the mobile phase pH is too high, causing ionization.- Stationary phase "dewetting" or collapse with 100% aqueous mobile phase.- Decrease the percentage of organic solvent in the mobile phase.- Lower the mobile phase pH to at least 2 units below the pKa of the acid (ion suppression).[16]- Use a column specifically designed for highly aqueous conditions (e.g., AQ-type C18).[16][17]
Experimental Protocol: General Purpose HPLC-UV Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) suitable for use with highly aqueous mobile phases.[16]

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (adjust pH to ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 60% A, 40% B

    • 2-15 min: Ramp to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 60% A, 40% B

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 210 nm (for carboxyl group absorbance).[18]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample accurately in the initial mobile phase (e.g., 60:40 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[19]

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_retention Retention Time Issues cluster_peakshape Peak Shape Issues problem problem cause cause solution solution start HPLC Problem Observed rt_drift Retention Time Drifting? start->rt_drift peak_tail Peak Tailing? start->peak_tail cause_rt_flow Flow Rate Fluctuation rt_drift->cause_rt_flow Yes cause_rt_temp Temperature Change rt_drift->cause_rt_temp Yes cause_rt_mp Mobile Phase Issue rt_drift->cause_rt_mp Yes sol_rt_pump Check Pump/Leaks cause_rt_flow->sol_rt_pump sol_rt_oven Use Column Oven cause_rt_temp->sol_rt_oven sol_rt_remake Prepare Fresh Mobile Phase cause_rt_mp->sol_rt_remake cause_ps_overload Column Overload peak_tail->cause_ps_overload Yes cause_ps_solvent Solvent Mismatch peak_tail->cause_ps_solvent Yes sol_ps_dilute Dilute Sample cause_ps_overload->sol_ps_dilute sol_ps_match Use Mobile Phase as Sample Solvent cause_ps_solvent->sol_ps_match

Caption: Logical workflow for troubleshooting common HPLC issues.

Section 3: Purification and Remediation Strategies

Q5: My sample purity is below the required threshold (e.g., 95%). What purification methods are recommended to remove contaminants?

If your sample's purity is insufficient, further purification is necessary. The choice of method depends on the nature and quantity of the impurities.

  • Preparative HPLC: This is a high-resolution technique that scales up the principles of analytical HPLC to isolate and purify larger quantities of your target compound from closely related impurities.

  • Flash Column Chromatography: A rapid and efficient method for separating compounds with different polarities. By carefully selecting the solvent system (eluent) and stationary phase (e.g., silica (B1680970) gel, C18-silica), you can effectively separate this compound from more polar or less polar contaminants.

  • Recrystallization: If the sample is semi-crystalline and the impurity level is relatively low, recrystallization can be a highly effective and economical method for purification. It relies on the difference in solubility between the compound and its impurities in a specific solvent.

Experimental Protocol: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated. Test small aliquots with various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, or mixtures thereof) to find the ideal one.

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it. Continuous stirring and gentle heating will facilitate this process.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask will slow the cooling rate, which typically encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.

  • Purity Check: Analyze the purity of the recrystallized sample using HPLC or NMR.

Visualization: General Purification and Analysis Workflow

Purification_Workflow process process analysis analysis decision decision output output start Crude or Synthesized Product a1 Initial Purity Analysis (e.g., HPLC, TLC) start->a1 d1 Purity > 95%? a1->d1 p1 Purification Step (e.g., Column Chromatography, Recrystallization) d1->p1 No out1 Pure Compound d1->out1 Yes a2 Purity Analysis of Collected Fractions p1->a2 d2 Fractions Pure? a2->d2 d2->p1 No, Re-purify p2 Pool Pure Fractions & Evaporate Solvent d2->p2 Yes p2->out1

Caption: Workflow for sample purification and subsequent purity verification.

Section 4: Characterization of Unknown Impurities

Identifying unknown contaminants is crucial for quality control and understanding potential side reactions or degradation pathways.

Experimental Protocol: Sample Preparation for Structural ID
  • Fraction Collection: Use preparative HPLC or flash chromatography to isolate the unknown impurity from the main compound. Collect the fraction(s) containing the peak of interest.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure (e.g., using a rotary evaporator).

  • Sample Preparation for MS: Dissolve a small amount of the isolated impurity in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by LC-MS or direct infusion MS to obtain its molecular weight and fragmentation pattern.

  • Sample Preparation for NMR: Accurately weigh and dissolve the isolated impurity (typically 1-5 mg) in a deuterated solvent (e.g., CDCl3, MeOD-d4). Transfer the solution to an NMR tube for 1D and 2D NMR analysis to determine its chemical structure.[10]

Visualization: Impurity Identification Workflow

Impurity_ID_Workflow start start process process analysis analysis result result end end s1 Unknown Peak Detected in HPLC/GC p1 Isolate Impurity via Preparative Chromatography s1->p1 a1 Analyze by LC-MS p1->a1 a2 Analyze by NMR (1H, 13C, 2D) p1->a2 r1 Obtain Molecular Weight & Fragmentation Data a1->r1 e1 Elucidate Structure r1->e1 r2 Obtain Structural Data (Connectivity, Stereochem) a2->r2 r2->e1

Caption: Systematic workflow for the isolation and structural elucidation of an unknown impurity.

References

Technical Support Center: 3-Oxokauran-17-oic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining crystallization techniques for 3-Oxokauran-17-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a crystallization protocol for this compound?

A1: The most critical first step is solvent selection. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility is the cornerstone of a successful cooling crystallization process.[1] It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one.

Q2: How can I improve the purity of my this compound crystals?

A2: Purity can be enhanced through recrystallization, which is a process of dissolving the crystals in a minimal amount of hot solvent and allowing them to re-form upon cooling.[1][2] During this process, impurities tend to remain in the solvent.[1] For colored impurities, treating the hot solution with a small amount of activated charcoal before filtration can be effective.

Q3: My crystallization process has a very low yield. What are the likely causes and how can I address them?

A3: A low yield can stem from several factors. One common reason is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[3] To remedy this, you can try to concentrate the solution by evaporating some of the solvent. Another possibility is that the cooling process was too rapid, preventing complete crystallization. A slower, more gradual cooling process is often beneficial.

Q4: What analytical techniques are recommended for assessing the purity and identity of this compound crystals?

A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining purity by separating the target compound from any impurities.[4][5][6] For structural confirmation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent used). 2. The solution is supersaturated, but nucleation has not occurred. 3. Cooling is too rapid.1. Concentrate the solution by evaporating a portion of the solvent and allow it to cool again.[3] 2. Induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of this compound.[3] 3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. High levels of impurities are present.1. Select a solvent with a lower boiling point. 2. Re-heat the solution to dissolve the oil and add a small amount of additional solvent before cooling slowly.[3][9] 3. Consider a preliminary purification step (e.g., column chromatography) before crystallization.
Crystals are very small or appear as a fine powder. 1. Nucleation was too rapid due to a high degree of supersaturation. 2. The solution was agitated during the cooling process.1. Reduce the rate of cooling to allow for slower crystal growth. 2. Ensure the crystallization vessel remains undisturbed during the cooling and crystal formation phase.
Crystals are discolored. 1. Colored impurities are present in the sample.1. After dissolving the compound in hot solvent, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, acetone (B3395972), ethyl acetate (B1210297), hexane (B92381), and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purity Assessment by HPLC
  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a small amount of the crystallized this compound and dissolve it in the mobile phase to a known concentration.

  • HPLC Conditions (General Guidance):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water containing a small amount of acid (e.g., 0.1% phosphoric acid).[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

  • Analysis: Inject the standards and the sample solution into the HPLC system. Determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Data Presentation

Table 1: Solvent Selection Guide for Crystallization of Diterpenoid Carboxylic Acids

Solvent SystemPolarityBoiling Point (°C)General SuitabilityNotes
Hexane/Ethyl AcetateLow to Medium69-77Good for less polar diterpenoids. The ratio can be adjusted to optimize solubility.Start with a higher proportion of hexane and add ethyl acetate to dissolve at high temperature.
Acetone/WaterHigh56Suitable for more polar compounds. The addition of water as an anti-solvent can induce crystallization.Dissolve in a minimum of hot acetone and add water dropwise until turbidity appears, then reheat to clarify and cool slowly.[2]
Ethanol/WaterHigh78A common and effective system for many carboxylic acids.[2]Similar to the acetone/water system, water acts as the anti-solvent.
MethanolHigh65Can be effective, but the high solubility of many compounds at room temperature may lead to lower yields.
TolueneLow111Can be a good choice for compounds that are prone to oiling out in lower boiling point solvents.

Visualizations

experimental_workflow start Crude this compound dissolution Dissolution in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_crystals->analysis troubleshooting_guide start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals Yes oiling_out Compound Oiled Out start->oiling_out Yes low_yield Low Yield start->low_yield Yes discolored Discolored Crystals start->discolored Yes solution1 Concentrate Solution or Add Seed Crystal no_crystals->solution1 solution2 Add More Solvent & Cool Slowly oiling_out->solution2 solution3 Use Less Solvent or Concentrate Mother Liquor low_yield->solution3 solution4 Use Activated Charcoal During Recrystallization discolored->solution4

References

Technical Support Center: Enhancing the Bioavailability of 3-Oxokauran-17-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 3-Oxokauran-17-oic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing high in vitro potency with this compound, but poor efficacy in our in vivo models. What is the likely cause?

A1: A significant discrepancy between in vitro and in vivo results often points to poor oral bioavailability. For an orally administered compound to be effective, it must dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Diterpenoids, like this compound, can exhibit poor aqueous solubility and may be subject to extensive first-pass metabolism, both of which can severely limit bioavailability.[1] It is crucial to determine the physicochemical properties of your specific batch of this compound, particularly its solubility and permeability, to diagnose the issue.

Q2: What is the expected Biopharmaceutics Classification System (BCS) class for this compound, and how does this guide our formulation strategy?

A2: The precise BCS classification for this compound has not been definitively reported. However, based on the characteristics of similar compounds, we can anticipate its likely classification. While a broad in silico analysis of 570 ent-kaurane diterpenoids suggests that over 99% are water-soluble and 96.5% are predicted to have good intestinal bioavailability, experimental data on structurally related compounds often show low solubility.[2] For instance, other complex organic acids can be practically insoluble in water. Therefore, it is essential to experimentally determine the solubility and permeability of this compound.

Based on these predictions, this compound could fall into one of the following BCS classes, each requiring a different formulation approach:

Predicted BCS ClassSolubilityPermeabilityPrimary Barrier to BioavailabilityRecommended Formulation Strategy
Class II LowHighDissolution RateFocus on enhancing solubility and dissolution rate (e.g., particle size reduction, solid dispersions, lipid-based formulations).
Class IV LowLowSolubility and PermeabilityA combination of strategies is needed to improve both solubility and permeability (e.g., nanoformulations, use of permeation enhancers).

Q3: What are the initial formulation strategies we should consider for enhancing the bioavailability of this compound?

A3: Given that poor solubility is a common issue for diterpenoic acids, initial strategies should focus on improving the dissolution rate and solubility.[1] Consider the following approaches:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds. These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the GI tract, facilitating drug dissolution and absorption.

  • pH Modification: As an acidic compound, the solubility of this compound is expected to be pH-dependent. Formulations containing alkalizing agents can increase the local pH in the gastrointestinal tract, promoting the dissolution of the acidic drug.

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble compounds.

Troubleshooting Guides

Issue 1: The formulated this compound shows poor physical stability and precipitates over time.

  • Possible Cause: The concentration of the compound in the formulation may be in a supersaturated state, leading to crystallization or precipitation upon storage.

  • Solution:

    • Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into your formulation.

    • For liquid formulations, ensure the pH is maintained within a range where the compound is most soluble.

    • For solid dispersions, ensure the chosen polymer has good miscibility with the drug and a high glass transition temperature to maintain the amorphous state.

Issue 2: Inconsistent results are observed in our in vivo pharmacokinetic studies.

  • Possible Cause: Inhomogeneous dosing formulations can lead to significant variability in animal studies.

  • Solution:

    • For suspensions, ensure the formulation is uniformly mixed before each administration. The use of a suspending agent and a wetting agent is recommended.

    • For solutions, visually inspect for any undissolved particles before dosing.

    • The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule for your animal subjects.

Issue 3: The selected formulation strategy did not significantly improve the oral bioavailability.

  • Possible Cause: The bioavailability of this compound may be limited by both poor solubility and low intestinal permeability (i.e., it is a BCS Class IV compound).

  • Solution:

    • Conduct an in vitro permeability assay, such as the Caco-2 permeability assay, to assess the compound's ability to cross the intestinal epithelium.

    • If permeability is low, consider incorporating a permeation enhancer into your formulation. However, the potential for toxicity with permeation enhancers must be carefully evaluated.

    • Nanoformulations, such as polymeric nanoparticles or solid lipid nanoparticles, can sometimes improve both the dissolution rate and the intestinal uptake of a drug.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To determine the equilibrium aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.

Methodology:

  • Prepare buffer solutions at pH 1.2, 4.5, and 6.8.

  • Add an excess amount of this compound to a known volume of each buffer solution in separate vials.

  • Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine its potential for active efflux.

Methodology:

  • Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution).

  • To assess apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To assess basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plate at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Signaling Pathways and Experimental Workflows

While the specific signaling pathway for this compound is not well-defined, many diterpenoic acids interact with various cellular signaling cascades. As an illustrative example, the following diagram depicts the adenylyl cyclase/cAMP signaling pathway, which is known to be modulated by some diterpenes.

Adenylyl_Cyclase_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G Protein Receptor->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Diterpenoid Diterpenoic Acid (e.g., this compound) Diterpenoid->Receptor G_Protein->AC ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression

Caption: Example of a Diterpenoic Acid Modulated Signaling Pathway.

The following workflow diagram outlines a systematic approach to enhancing the bioavailability of a poorly soluble compound like this compound.

Bioavailability_Enhancement_Workflow Start Start: Poor In Vivo Efficacy Physicochem_Char Physicochemical Characterization Start->Physicochem_Char Solubility_Assay Aqueous Solubility Assay (pH 1.2, 4.5, 6.8) Physicochem_Char->Solubility_Assay Permeability_Assay In Vitro Permeability (e.g., Caco-2) Physicochem_Char->Permeability_Assay BCS_Classification Determine Putative BCS Class Solubility_Assay->BCS_Classification Permeability_Assay->BCS_Classification Formulation_Strategy Select Formulation Strategy BCS_Classification->Formulation_Strategy BCS_II BCS Class II: Solubility Enhancement Formulation_Strategy->BCS_II Low Solubility, High Permeability BCS_IV BCS Class IV: Solubility & Permeability Enhancement Formulation_Strategy->BCS_IV Low Solubility, Low Permeability Formulation_Dev Formulation Development (e.g., Solid Dispersion, SEDDS) BCS_II->Formulation_Dev BCS_IV->Formulation_Dev In_Vitro_Dissolution In Vitro Dissolution Testing Formulation_Dev->In_Vitro_Dissolution In_Vivo_PK In Vivo Pharmacokinetic Study in Animals In_Vitro_Dissolution->In_Vivo_PK Evaluation Evaluate Bioavailability Improvement In_Vivo_PK->Evaluation Success Successful Enhancement: Proceed to Efficacy Studies Evaluation->Success Yes Optimization Iterate and Optimize Formulation Evaluation->Optimization No Optimization->Formulation_Strategy

Caption: Workflow for Bioavailability Enhancement.

References

Validation & Comparative

A Tale of Two Diterpenes: Unraveling the Biological Activities of Kaurenoic Acid and Its Elusive Counterpart, 3-Oxokauran-17-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of natural product chemistry, diterpenes derived from the kaurane (B74193) scaffold have garnered significant attention for their diverse and potent biological activities. Among these, kaurenoic acid stands out as a well-researched molecule with a broad spectrum of pharmacological effects. In stark contrast, its oxidized counterpart, 3-Oxokauran-17-oic acid, remains a relatively enigmatic entity within the scientific literature. This guide provides a comparative overview of the known biological activities of these two kaurane diterpenes, highlighting the extensive data available for kaurenoic acid and the conspicuous absence of research on this compound, a gap that presents a compelling opportunity for future investigation.

Kaurenoic Acid: A Multifaceted Bioactive Compound

Kaurenoic acid (ent-kaur-16-en-19-oic acid) is a naturally occurring diterpenoid isolated from various plant species.[1] Extensive research has demonstrated its significant anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Kaurenoic acid has been shown to exert potent anti-inflammatory effects in various in vitro and in vivo models.[2][3] Its mechanism of action is multifaceted, primarily involving the inhibition of key inflammatory mediators. Studies have demonstrated that kaurenoic acid can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[5] Furthermore, kaurenoic acid has been reported to inhibit the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively, which are key players in inflammation.[2][5][6]

Anticancer Activity

The anticancer potential of kaurenoic acid has been extensively investigated against various cancer cell lines.[7][8] Research indicates that it can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[2][4] One of the key mechanisms involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic cascades.[4] Kaurenoic acid has also been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[8] Notably, it has demonstrated selectivity, showing higher cytotoxicity towards cancer cells compared to normal cells.[7]

Antimicrobial Activity

Kaurenoic acid exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi.[9][10][11] It has been found to be particularly effective against Gram-positive bacteria.[10][11] The proposed mechanisms of its antimicrobial action include disruption of the bacterial cell membrane and inhibition of essential cellular processes.[11]

This compound: A Frontier for Discovery

In stark contrast to the wealth of data on kaurenoic acid, a comprehensive literature search reveals a significant lack of information regarding the biological activity of this compound. While synthetic routes for its creation may exist, and it may be a metabolite of other kaurane diterpenes, its specific pharmacological effects remain largely unexplored. This presents a compelling gap in the current understanding of kaurane diterpenoid structure-activity relationships. The introduction of a ketone group at the C-3 position could potentially modulate the biological activity observed in kaurenoic acid, possibly leading to enhanced potency, altered selectivity, or entirely new pharmacological properties.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activity of kaurenoic acid. No comparable data has been found for this compound.

Biological ActivityAssayCell Line/ModelIC50 / EC50 / MICReference
Anti-inflammatory NO Production InhibitionLPS-stimulated RAW 264.7 macrophagesIC50: 51.73 µM[5]
PGE2 Release InhibitionLPS-stimulated RAW 264.7 macrophagesIC50: 106.09 µM[5]
Anticancer CytotoxicityMCF-7 (Breast Cancer)~40% death at 70 µM[7]
CytotoxicitySK-BR-3 (Breast Cancer)~25% death at 70 µM[7]
Antimicrobial AntibacterialBacillus subtilisMIC: 30 µg/mL[12]
AntibacterialStaphylococcus aureusMIC: 150 µg/mL[12]

Experimental Methodologies

Determination of Nitric Oxide (NO) Production in Macrophages

RAW 264.7 macrophages are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.[5]

Cytotoxicity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is determined using a broth microdilution method. A serial dilution of the test compound is prepared in a 96-well microtiter plate. A standardized suspension of the target microorganism is added to each well. The plates are incubated under appropriate conditions for the microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Signaling Pathways and Workflows

The following diagrams illustrate some of the known signaling pathways affected by kaurenoic acid.

kaurenoic_acid_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_activation NF-κB Activation IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Releases nucleus Nucleus p65_p50->nucleus Translocates to proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nucleus->proinflammatory_genes Induces kaurenoic_acid Kaurenoic Acid kaurenoic_acid->NFkB_activation Inhibits

Caption: Anti-inflammatory mechanism of kaurenoic acid via inhibition of the NF-κB pathway.

kaurenoic_acid_apoptosis_pathway kaurenoic_acid Kaurenoic Acid ROS ↑ Reactive Oxygen Species (ROS) kaurenoic_acid->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by kaurenoic acid in cancer cells.

Conclusion

This comparative guide underscores the significant body of research establishing kaurenoic acid as a promising natural product with potent anti-inflammatory, anticancer, and antimicrobial activities. The detailed understanding of its mechanisms of action provides a solid foundation for its potential development as a therapeutic agent. Conversely, the striking absence of biological activity data for this compound highlights a significant knowledge gap. This presents a clear and compelling opportunity for researchers in natural product chemistry and drug discovery. Investigating the pharmacological profile of this oxidized kaurane diterpene could unveil novel biological activities and contribute to a deeper understanding of the structure-activity relationships within this important class of natural products. The scientific community is encouraged to explore the untapped potential of this compound.

References

Unveiling the Cytotoxic Potential of 3-Oxo-Kaurane Diterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge. Within the vast landscape of natural products, 3-oxo-kaurane diterpenoids have emerged as a promising class of compounds exhibiting significant cytotoxic activity against a spectrum of cancer cell lines. This guide provides a comparative analysis of their cytotoxic profiles, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

The cytotoxic effects of 3-oxo-kaurane diterpenoids are frequently attributed to the presence of an α,β-unsaturated ketone moiety within their structure. This functional group is believed to act as a Michael acceptor, reacting with cellular nucleophiles such as the thiol groups of glutathione (B108866) and cysteine residues in proteins, leading to the induction of cellular stress and apoptosis.[1][2][3] Structure-activity relationship studies have consistently highlighted the importance of this exo-methylene cyclopentanone (B42830) system for potent cytotoxic activity.[1][2]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 3-oxo-kaurane diterpenoids against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of the potency of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one (1) HCT-1162.94[4]
HepG24.32[4]
A27806.47[4]
BGC-8235.18[4]
Henryin (4) HCT-1161.31[4]
HepG22.07
A27801.54
NCI-H16501.89
BGC-8231.65
Reniformin C (6) HCT-1163.87
HepG24.12
A27808.53
NCI-H16507.64
BGC-8235.21
Kamebacetal A (7) HCT-1164.76
HepG26.23
A27807.98
NCI-H1650>10
BGC-8238.15
Oridonin (9) HCT-1161.09
HepG21.83
A27801.25
NCI-H16501.67
BGC-8231.44[5]
Eriocalyxin B SMMC-7721 (hepatocarcinoma)0.76 (48h)[6]
MCF-7 (breast)0.75 (48h)[6]
MDA-MB-231 (breast)0.47 (48h)[6]
PANC1 (pancreatic)1.79 (72h)[6]
CAPAN1 (pancreatic)0.86 (72h)[6]
CAPAN2 (pancreatic)0.73 (72h)[6]
SW1990 (pancreatic)1.40 (72h)[6]
Ponicidin HeLa (cervical)23.1 (24h)[6]
A549 (lung)38.0 (24h), 31.0 (48h), 15.0 (72h)[6]
GLC-82 (lung)32.0 (24h), 26.0 (48h), 13.0 (72h)[6]
Jaridonin EC109 (esophageal)12.0 (48h)[6]
EC9706 (esophageal)11.2 (48h)[6]
EC1 (esophageal)4.60 (48h)[6]
SHG-44 (glioma)14.7 (72h)[6]
MCF-7 (breast)16.7 (72h)[6]
Kongeniod A HL-60 (leukemia)0.47[7]
Kongeniod B HL-60 (leukemia)0.58[7]
Kongeniod C HL-60 (leukemia)1.27[7]
Rabdosin B HepG2, GLC-82, HL-60Most cytotoxic of six tested diterpenoids[2]
11β-hydroxy-ent-16-kaurene-15-one (23) HepG2, A2780, 7860, A549Strong inhibitory activity[1]

Experimental Protocols

The evaluation of the cytotoxic activity of 3-oxo-kaurane diterpenoids typically involves the following key experimental procedures:

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS, typically 10%), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assays

The cytotoxic effects of the compounds are commonly determined using one of the following assays:

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.

    • Seed cells in 96-well plates at a specific density and allow them to attach overnight.

    • Treat the cells with various concentrations of the 3-oxo-kaurane diterpenoids for a specified period (e.g., 48 or 72 hours).

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB solution.

    • Wash away the unbound dye and dissolve the protein-bound dye in a Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of living cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.

    • Plate and treat cells as described for the SRB assay.

    • Add MTT solution to each well and incubate to allow the mitochondrial succinate (B1194679) dehydrogenase in living cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance of the formazan solution (typically at 570 nm). The intensity of the color is proportional to the number of viable cells.

Data Analysis

The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits cell growth by 50%, is calculated from the dose-response curves generated from the cytotoxicity assay data.

Visualizing the Mechanisms of Action

The cytotoxic activity of 3-oxo-kaurane diterpenoids is often mediated by the induction of programmed cell death, or apoptosis. A key initiating event is the generation of reactive oxygen species (ROS), which disrupts the cellular redox balance and triggers downstream signaling cascades.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A Cancer Cell Lines B Cell Seeding (96-well plates) A->B D Incubation (e.g., 48-72h) B->D C 3-Oxo-Kaurane Diterpenoids (various concentrations) C->D E SRB or MTT Assay D->E F Absorbance Reading E->F G Dose-Response Curve F->G H IC50 Value Calculation G->H

Figure 1. Generalized experimental workflow for assessing the cytotoxicity of 3-oxo-kaurane diterpenoids.

signaling_pathway cluster_cellular_interaction Cellular Interaction cluster_stress_response Stress Response cluster_apoptosis Apoptotic Cascade compound 3-Oxo-Kaurane Diterpenoid (α,β-unsaturated ketone) thiol Cellular Thiols (e.g., Glutathione, Protein Cysteines) compound->thiol Michael Addition ros Increased Reactive Oxygen Species (ROS) thiol->ros redox Disruption of Redox Homeostasis ros->redox mito Mitochondrial Dysfunction redox->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

References

Validating the Anti-inflammatory Effects of 3-Oxokauran-17-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxokauran-17-oic acid is a novel diterpenoid compound with a chemical structure suggesting potential anti-inflammatory properties. As of this guide's publication, comprehensive experimental data validating these effects and comparing them to established anti-inflammatory agents is not widely available in peer-reviewed literature. This guide, therefore, serves as a framework for the systematic evaluation of this compound, presenting a series of standard, validated experimental protocols. To provide a clear benchmark, this document outlines a hypothetical comparison against Indomethacin, a well-characterized nonsteroidal anti-inflammatory drug (NSAID). The data presented herein is illustrative to guide researchers in their experimental design and interpretation.

Comparative Compound: Indomethacin

Indomethacin is a potent NSAID commonly used as a positive control in anti-inflammatory studies.[1][2][3] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][4] By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

In Vitro Anti-inflammatory Assessment: Nitric Oxide Inhibition

A key event in the inflammatory response is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. Therefore, the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a reliable indicator of its anti-inflammatory potential. The murine macrophage cell line RAW 264.7 is a standard model for this assessment.[5][6][7]

Hypothetical Comparative Data: Inhibition of Nitric Oxide Production

The following table summarizes hypothetical results from a nitric oxide assay, comparing the efficacy of this compound and Indomethacin in inhibiting NO production in LPS-stimulated RAW 264.7 cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 (µM) for NO Inhibition
This compound15.8
Indomethacin25.2

Table 1: Hypothetical IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. Lower values indicate greater potency.

Experimental Workflow: In Vitro NO Assay

in_vitro_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis NO Measurement seed_cells Seed RAW 264.7 cells in 96-well plates incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h pretreat Pre-treat with This compound or Indomethacin incubate_24h->pretreat lps_stim Stimulate with LPS (1 µg/mL) for 24h pretreat->lps_stim collect_supernatant Collect cell culture supernatant lps_stim->collect_supernatant griess_reagent Add Griess Reagent to supernatant collect_supernatant->griess_reagent measure_abs Measure Absorbance at 540 nm griess_reagent->measure_abs calculate Calculate Nitrite (B80452) Concentration & % Inhibition measure_abs->calculate

In Vitro Nitric Oxide Assay Workflow.
Detailed Experimental Protocol: Nitric Oxide (NO) Assay

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere for 24 hours.[6]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Indomethacin. Cells are incubated for 1 hour.

  • Stimulation: After pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation and NO production. A control group without LPS stimulation and a vehicle control group (LPS with vehicle) are included. The plates are incubated for another 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[6][8] 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and validated assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[9][10][11] Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be measured over time.

Hypothetical Comparative Data: Inhibition of Paw Edema

This table presents hypothetical data on the percentage inhibition of paw edema in rats treated with this compound compared to Indomethacin at a dose of 10 mg/kg.

Compound (10 mg/kg)% Inhibition at 1 hr% Inhibition at 3 hr% Inhibition at 5 hr
This compound35.5%58.2%45.1%
Indomethacin40.2%65.7%50.8%

Table 2: Hypothetical percentage inhibition of carrageenan-induced paw edema in rats. Measurements are taken at 1, 3, and 5 hours post-carrageenan injection. Higher percentages indicate greater anti-inflammatory activity.

Experimental Workflow: In Vivo Paw Edema Assay

in_vivo_workflow cluster_prep Animal Preparation cluster_procedure Experimental Procedure cluster_measurement Data Collection acclimatize Acclimatize Rats (1 week) fasting Fast overnight before experiment acclimatize->fasting baseline_paw Measure baseline paw volume (V0) fasting->baseline_paw administer_drug Administer Test Compound or Indomethacin (i.p.) baseline_paw->administer_drug wait_1hr Wait for 1 hour administer_drug->wait_1hr inject_carrageenan Inject Carrageenan (1%) into subplantar region wait_1hr->inject_carrageenan measure_paw_t Measure paw volume (Vt) at 1, 2, 3, 4, 5 hours inject_carrageenan->measure_paw_t calculate_edema Calculate Edema Volume (Vt - V0) measure_paw_t->calculate_edema calculate_inhibition Calculate % Inhibition of Edema calculate_edema->calculate_inhibition

In Vivo Carrageenan-Induced Paw Edema Workflow.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (150-200g) are used. They are acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard group (Indomethacin, 10 mg/kg, i.p.), and test groups (this compound at various doses, i.p.).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The respective drugs or vehicle are administered intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar surface of the right hind paw.[12]

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11][12]

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Proposed Mechanism of Action: NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[13][14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α and IL-6.[15][16] A potent anti-inflammatory compound could potentially inhibit one or more steps in this critical pathway.

Canonical NF-κB Signaling Pathway

The NF-κB signaling pathway and a potential point of inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Oxokauran-17-oic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Oxokauran-17-oic acid analogs, focusing on their structure-activity relationships (SAR) in the context of anticancer and anti-inflammatory activities. The information is compiled from various studies on kaurane (B74193) diterpenoids and related structures, offering insights for the rational design of novel therapeutic agents.

Introduction

Kaurane diterpenes, a class of natural products, have garnered significant attention for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1] Among these, derivatives of ent-kauranoic acid are of particular interest. This guide focuses on analogs of this compound, exploring how modifications to its core structure influence its biological efficacy. The presence of an oxo group at the C-3 position is a key feature that can modulate the cytotoxic and anti-inflammatory properties of the kaurane scaffold.

Comparative Efficacy of this compound Analogs

The biological activity of this compound analogs is significantly influenced by substitutions on the kaurane skeleton. The following table summarizes the cytotoxic activity of various ent-kaurane derivatives, including di-oxo analogs, against different human cancer cell lines. While specific data for a series of this compound analogs is limited, the provided data on related di-oxo atractyligenin (B1250879) amides offers valuable insights into the SAR of oxo-kaurane derivatives.

Table 1: Cytotoxic Activity of Di-oxo Atractyligenin Amide Derivatives (ent-Kaurane Analogs) against HCT116 Colon Cancer Cells [1]

CompoundN-SubstituentIC50 (µM) after 24h
19 Methyl> 300
21 n-Butyl10.52
22 n-Pentyl9.87
23 n-Hexyl8.15
24 n-Octyl5.35
25 n-Decyl5.50
26 Isopentyl12.33

Data extracted from a study on di-oxidated derivatives of atractyligenin amides.[1]

Structure-Activity Relationship Insights:

From the data in Table 1, several key structure-activity relationships for these oxo-kaurane analogs can be deduced:

  • Influence of the N-Alkyl Chain Length: A clear trend is observed where the cytotoxic activity against HCT116 cells increases with the length of the linear alkyl chain attached to the amide nitrogen. The highest potency is seen with n-octyl (compound 24 ) and n-decyl (compound 25 ) substituents. Shorter chains (e.g., methyl in compound 19 ) or branched chains (e.g., isopentyl in compound 26 ) result in decreased activity.[1] This suggests that lipophilicity and the ability to interact with hydrophobic pockets in the target protein are crucial for cytotoxicity.

  • Importance of the Oxo Groups: The presence of oxo groups at positions C-15 and C-19, in addition to the inherent C-3 oxo group in the parent structure, appears to be a key determinant of the cytotoxic activity.

  • General Trends for Kaurane Diterpenoids: Other studies on ent-kaurane diterpenoids have highlighted that the presence of an α,β-unsaturated ketone moiety is often essential for potent cytotoxic activity.[2] Furthermore, modifications at the C-16 and C-17 positions can significantly impact biological effects. For instance, the exocyclic double bond at C-16 has been implicated in genotoxicity.[1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant body of evidence suggests that the anti-inflammatory and some of the anticancer effects of kaurane diterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and resistance to apoptosis.

The proposed mechanism of action for this compound analogs involves the inhibition of NF-κB activation. This is achieved by preventing the degradation of the inhibitory protein IκBα.[3] Under normal conditions, IκBα binds to NF-κB, sequestering it in the cytoplasm. Upon stimulation by inflammatory signals (e.g., LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. By preventing IκBα degradation, this compound analogs effectively block this cascade.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkBa IkBa IKK->IkBa phosphorylates IkBa_P P-IkBa IkBa->IkBa_P NF-kB NF-kB NF-kB->IkBa bound to NF-kB_n NF-kB NF-kB->NF-kB_n translocation IkBa_P->NF-kB releases Proteasome Proteasome IkBa_P->Proteasome degradation 3_Oxokauran_analog 3-Oxokauran-17-oic acid analog 3_Oxokauran_analog->IkBa prevents degradation DNA DNA NF-kB_n->DNA binds to Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression activates transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Experimental Protocols

The synthesis of this compound analogs typically starts from a readily available kaurane diterpene, such as ent-kaur-16-en-19-oic acid. The following is a generalized workflow for the synthesis:

synthesis_workflow Start ent-Kaur-16-en-19-oic acid Step1 Oxidation of C-3 Start->Step1 Intermediate1 3-Oxo-ent-kaur-16-en-19-oic acid Step1->Intermediate1 Step2 Modification of C-17 Intermediate1->Step2 Intermediate2 This compound derivative Step2->Intermediate2 Step3 Further modifications (e.g., C-16, C-19) Intermediate2->Step3 Final Target Analogs Step3->Final

Caption: General synthetic workflow for this compound analogs.

Detailed Method for Oxidation of C-3:

  • Dissolve the starting kaurane derivative (e.g., ent-kaur-16-en-19-oic acid) in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, in excess.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction and purify the product using column chromatography to obtain the 3-oxo derivative.

The cytotoxic activity of the synthesized analogs can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The structure-activity relationship of this compound analogs reveals that modifications at various positions of the kaurane scaffold can significantly influence their cytotoxic and anti-inflammatory properties. The presence of an oxo group at C-3, combined with strategic modifications at other positions, particularly the C-17 side chain, can lead to potent compounds. The inhibitory effect on the NF-κB signaling pathway appears to be a key mechanism underlying their biological activities. This guide provides a foundation for the further design and development of novel this compound analogs as potential therapeutic agents for cancer and inflammatory diseases. Further studies focusing on a systematic variation of substituents are necessary to refine the SAR and optimize the therapeutic potential of this promising class of compounds.

References

In Vivo Efficacy of 3-Oxokauran-17-oic Acid: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for in vivo validation and preclinical studies on the efficacy of 3-Oxokauran-17-oic acid did not yield any specific experimental data. At present, there is no publicly available information to construct a comparative guide detailing its in vivo performance against other alternatives.

Further research is required to establish the in vivo efficacy, mechanism of action, and safety profile of this compound. As data from preclinical and clinical studies become available, a comprehensive comparison guide can be developed.

To facilitate future analysis and comparison once data is published, a standardized experimental workflow and data presentation format are proposed below.

Proposed Framework for Future Comparative Analysis

Should in vivo data for this compound become available, the following structure will be utilized to present a comprehensive comparison with alternative treatments.

Data Presentation

A structured table will be employed to summarize key quantitative data points for clear comparison.

Table 1: Comparative In Vivo Efficacy of this compound and Competitor Compounds

ParameterThis compoundAlternative AAlternative BVehicle Control
Tumor Growth Inhibition (%) Data Unavailable
Tumor Volume (mm³) Data Unavailable
Metastasis Inhibition (%) Data Unavailable
LD50 (mg/kg) Data Unavailable
Key Biomarker Modulation Data Unavailable
Off-target Effects Data Unavailable
Experimental Protocols

Detailed methodologies will be provided for all key experiments cited to ensure reproducibility and clear understanding of the experimental setup.

1. Animal Model

  • Species/Strain:

  • Source:

  • Age/Weight:

  • Housing Conditions:

  • Acclimatization Period:

2. Tumor Xenograft Model

  • Cell Line:

  • Cell Culture Conditions:

  • Implantation Site:

  • Number of Cells Injected:

3. Treatment Groups

  • Vehicle Control:

  • This compound: (Dosage, route of administration, frequency)

  • Alternative A: (Dosage, route of administration, frequency)

  • Alternative B: (Dosage, route of administration, frequency)

4. Efficacy Assessment

  • Tumor Measurement: (Method, frequency)

  • Body Weight Monitoring: (Frequency)

  • Endpoint Criteria:

5. Statistical Analysis

  • Software Used:

  • Statistical Tests:

  • Significance Level:

Signaling Pathway and Workflow Diagrams

Visual representations of signaling pathways and experimental workflows will be generated using Graphviz (DOT language) to enhance comprehension.

Proposed Diagram: Hypothetical Signaling Pathway for an Anti-Cancer Agent

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Drug This compound (Hypothetical Target) Drug->MEK Inhibits

Caption: Hypothetical signaling pathway targeted by an anti-cancer agent.

Proposed Diagram: General In Vivo Efficacy Study Workflow

G A Animal Acclimatization B Tumor Cell Implantation A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Treatment Administration (Drug vs. Vehicle) D->E F Monitor Tumor Volume & Body Weight E->F Daily/Weekly G Endpoint Reached F->G H Tissue Collection & Analysis G->H I Statistical Analysis & Reporting H->I

Caption: Standard workflow for an in vivo tumor xenograft study.

A Comparative Analysis of Synthetic vs. Natural 3-Oxokauran-17-oic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetically produced and naturally sourced 3-Oxokauran-17-oic acid, a kaurane (B74193) diterpenoid of interest for its potential therapeutic properties. Due to a lack of direct comparative studies in published literature, this guide presents a representative comparison based on data from structurally similar kaurane diterpenoids. The objective is to offer a valuable resource for researchers in making informed decisions regarding the selection of this compound for their studies.

Introduction to this compound

This compound belongs to the ent-kaurane class of diterpenoids, a group of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The presence of a ketone group at the C-3 position and a carboxylic acid at the C-17 position suggests that this molecule may exhibit unique biological properties, making it a compelling candidate for drug discovery and development. The choice between a synthetic or natural source for this compound involves trade-offs in terms of purity, scalability, cost, and the presence of minor impurities that could influence experimental outcomes.

Physicochemical Properties: A Comparative Overview

PropertySynthetic this compoundNatural this compound
Purity Typically high (>98%) and well-defined.Varies depending on the extraction and purification methods.
Impurities Known, based on the synthetic route (e.g., reagents, byproducts).May contain other structurally related natural compounds.
Melting Point Expected to have a sharp and defined melting point range.May have a broader melting point range due to impurities.
Solubility Consistent across batches.May vary slightly depending on the purity of the extract.
Spectral Data (NMR, MS) Clean spectra corresponding to the single molecule.Spectra may show minor peaks from co-extracted compounds.

Biological Activity: A Representative Comparison

The biological activity of kaurane diterpenoids is a key area of research. The following table summarizes representative biological activities observed for structurally similar kaurane diterpenoids, providing an insight into the potential activities of this compound.

Biological ActivitySynthetic Analogues (Representative Data)Natural Analogues (Representative Data)
Cytotoxicity (IC₅₀) Structurally related synthetic diterpenoids have shown significant cytotoxic activity against various cancer cell lines, with IC₅₀ values ranging from 1.6 to 8.2 μM.[1]Natural kaurane diterpenoids isolated from various plant sources have demonstrated potent cytotoxic effects against human tumor cell lines.[2][3]
Anti-inflammatory Activity Synthetic derivatives of related diterpenoids have been shown to inhibit the production of pro-inflammatory mediators.Natural kaurane diterpenoids, such as ent-16alphaH,17-hydroxy-kauran-19-oic acid, inhibit iNOS and COX-2 expression through the inactivation of the NF-κB signaling pathway.[4] Diterpenoids from Blumea balsamifera have also demonstrated anti-inflammatory effects in RAW 264.7 macrophages.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are representative protocols for key assays used to evaluate the biological activity of compounds like this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (synthetic or natural this compound) is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells per well and incubated overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The inhibitory effect of the compound on NO production is determined by comparing the nitrite concentrations in the treated and untreated LPS-stimulated cells.

Visualizations: Workflows and Signaling Pathways

To aid in the understanding of the processes and mechanisms involved, the following diagrams are provided.

Synthesis_Workflow Start Starting Material (e.g., Kaurenoic Acid) Step1 Oxidation at C-3 Start->Step1 Step2 Protection of Carboxylic Acid Step1->Step2 Step3 Further Modifications (Optional) Step2->Step3 Step4 Deprotection Step3->Step4 End Synthetic This compound Step4->End

Caption: A representative workflow for the chemical synthesis of this compound.

Extraction_Workflow Start Plant Material (e.g., leaves, stems) Step1 Drying and Grinding Start->Step1 Step2 Solvent Extraction (e.g., ethanol, methanol) Step1->Step2 Step3 Chromatographic Separation (e.g., Column Chromatography) Step2->Step3 Step4 Purification (e.g., HPLC) Step3->Step4 End Natural This compound Step4->End

Caption: A general workflow for the extraction and isolation of natural this compound.

NFkB_Signaling_Pathway cluster_0 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Compound This compound (Hypothesized) Compound->IKK inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to DNA->Gene

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The choice between synthetic and natural this compound will depend on the specific requirements of the research. Synthetic routes offer the advantage of high purity and scalability, which is crucial for preclinical and clinical development. Natural sourcing, while potentially more cost-effective for initial screening, may present challenges in terms of batch-to-batch consistency and the presence of confounding co-extracted compounds.

For foundational research focused on elucidating the mechanism of action and specific biological effects, a highly purified synthetic compound is preferable. For initial high-throughput screening or studies where the synergistic effects of a natural extract are of interest, a well-characterized natural product could be a viable option. Ultimately, thorough analytical characterization of the chosen compound is paramount to ensure the reliability and reproducibility of experimental results.

References

Unmasking the Ghost in the Machine: A Comparative Guide to the Cross-Reactivity of 3-Oxokauran-17-oic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is paramount in the evaluation of any bioactive compound. This guide provides a comprehensive comparison of the cross-reactivity of 3-Oxokauran-17-oic acid, a kaurane (B74193) diterpenoid with potential therapeutic applications, in various biochemical assays. Due to a lack of direct experimental data on this compound, this guide draws upon findings for structurally similar compounds to predict and understand its potential cross-reactivity profile.

The kaurane skeleton, a tetracyclic diterpenoid structure, is shared by a variety of natural products, including the sweet-tasting steviol (B1681142) glycosides. The inherent structural similarities within this class of compounds raise the possibility of cross-reactivity in assays designed to detect other molecules, a phenomenon that can lead to inaccurate results and misinterpretation of biological activity.

The Specter of Cross-Reactivity: Lessons from a Structural Cousin

A notable example of cross-reactivity within the kaurane family involves steviol glucuronide, the major metabolite of stevia. A study investigating unexpected positive results in a buprenorphine immunoassay identified steviol glucuronide as the interfering compound. This finding underscores the potential for kaurane-type structures to interact with antibody-based assays, even those designed for seemingly unrelated molecules. While direct data for this compound is not currently available, the steviol glucuronide case serves as a critical cautionary tale for researchers working with this and other kaurane diterpenoids.

Potential Cross-Reactivity in Common Biochemical Assays

Given its chemical structure, this compound could potentially exhibit cross-reactivity in several types of biochemical assays. The following table summarizes hypothetical scenarios based on the behavior of structurally related compounds.

Assay TypePotential TargetStructural Rationale for Cross-ReactivityPredicted Outcome
Immunoassays Steroid Hormones (e.g., cortisol, testosterone), BuprenorphineThe rigid tetracyclic core of this compound shares a superficial resemblance to the steroidal backbone of various hormones. The overall shape and hydrophobicity could lead to non-specific binding to antibodies developed against these targets. The documented cross-reactivity of steviol glucuronide in a buprenorphine immunoassay further supports this possibility.False-positive or false-negative results depending on the assay format (e.g., competitive vs. sandwich).
Enzyme Inhibition Assays Cytochrome P450 enzymes, various dehydrogenasesMany diterpenoids are known to interact with and modulate the activity of metabolic enzymes. The presence of a ketone and a carboxylic acid group on the kaurane scaffold could facilitate binding to the active sites of enzymes that process similar endogenous substrates.Inhibition or activation of enzymatic activity, leading to misinterpretation of the compound's specific biological effects.
Receptor Binding Assays Nuclear receptors (e.g., steroid hormone receptors), G-protein coupled receptorsThe lipophilic nature and three-dimensional shape of this compound could allow it to fit into the ligand-binding pockets of various receptors, particularly those that bind to other hydrophobic molecules like steroids.Agonistic or antagonistic activity at unintended receptors, resulting in off-target pharmacological effects.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, rigorous experimental validation is necessary. The following are detailed methodologies for key experiments that should be performed.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to assess the cross-reactivity of this compound in a competitive immunoassay format, for instance, against a steroid hormone.

Materials:

  • Microtiter plates coated with the target antigen (e.g., a steroid-protein conjugate).

  • Primary antibody specific to the target antigen.

  • This compound.

  • Standard solution of the target antigen.

  • Enzyme-conjugated secondary antibody.

  • Substrate solution for the enzyme.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Stop solution.

  • Plate reader.

Procedure:

  • Blocking: Block the antigen-coated microtiter plates with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plates three times with wash buffer.

  • Competition: Prepare serial dilutions of both the standard antigen and this compound. Add these solutions to the wells, followed by the addition of a fixed concentration of the primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plates three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plates five times with wash buffer.

  • Substrate Development: Add the substrate solution and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Construct standard curves for both the target antigen and this compound. The cross-reactivity is calculated as: % Cross-reactivity = (Concentration of standard at 50% inhibition / Concentration of this compound at 50% inhibition) x 100.

In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure to evaluate the inhibitory effect of this compound on a specific enzyme (e.g., a cytochrome P450 isoform).

Materials:

  • Purified enzyme.

  • Substrate for the enzyme that produces a detectable signal (e.g., fluorescent, colorimetric).

  • This compound.

  • Known inhibitor of the enzyme (positive control).

  • Assay buffer.

  • Multi-well plates.

  • Plate reader capable of detecting the signal.

Procedure:

  • Enzyme and Compound Preparation: Prepare serial dilutions of this compound and the known inhibitor in the assay buffer.

  • Reaction Mixture: In the wells of a microplate, add the assay buffer, the enzyme, and either this compound, the positive control, or a vehicle control. Pre-incubate for a defined period.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Measurement: Measure the signal (e.g., fluorescence, absorbance) at regular intervals or at the end of the incubation period.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Visualizing Experimental Workflow

To provide a clear understanding of the process for evaluating cross-reactivity, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_execution Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion Compound This compound Stock Solution Immunoassay Competitive Immunoassay Compound->Immunoassay Enzyme_Assay Enzyme Inhibition Assay Compound->Enzyme_Assay Receptor_Assay Receptor Binding Assay Compound->Receptor_Assay Assay_Reagents Assay-Specific Reagents (Antibodies, Enzymes, etc.) Assay_Reagents->Immunoassay Assay_Reagents->Enzyme_Assay Assay_Reagents->Receptor_Assay Cross_Reactivity_Calc % Cross-Reactivity Calculation Immunoassay->Cross_Reactivity_Calc IC50 IC50 / EC50 Determination Enzyme_Assay->IC50 Receptor_Assay->IC50 Conclusion Assess Specificity and Off-Target Effects IC50->Conclusion Cross_Reactivity_Calc->Conclusion

Experimental workflow for assessing cross-reactivity.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, the structural similarities to other kaurane diterpenoids, such as steviol, strongly suggest a potential for off-target interactions in various biochemical assays. Researchers and drug development professionals are strongly advised to conduct thorough cross-reactivity studies, such as competitive ELISAs and enzyme inhibition assays, to accurately characterize the specificity of this compound. A comprehensive understanding of its interaction profile is essential for the reliable interpretation of its biological activity and for advancing its potential as a therapeutic agent. The methodologies and predictive insights provided in this guide serve as a valuable starting point for these critical investigations.

Spectroscopic Confirmation of 3-Oxokauran-17-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the confirmation of the chemical structure of 3-Oxokauran-17-oic acid. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes expected spectroscopic values based on its known functional groups and the well-characterized kaurane (B74193) diterpenoid skeleton. These expected values are compared with experimental data from closely related and structurally similar kaurane diterpenoids to provide a robust framework for structural elucidation and confirmation.

Introduction to this compound

This compound is a tetracyclic diterpenoid belonging to the kaurane family. Its structure is characterized by a perhydrophenanthrene ring system fused to a cyclopentane (B165970) ring, with a ketone group at the C-3 position and a carboxylic acid moiety at the C-17 position. The precise confirmation of this structure is paramount for its potential applications in drug discovery and development, necessitating a multi-faceted spectroscopic approach.

Comparative Spectroscopic Data Analysis

The structural confirmation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of structurally similar kaurane diterpenoids.

Expected ¹³C NMR Chemical Shifts:

The presence of a ketone at C-3 is expected to significantly deshield this carbon, resulting in a chemical shift in the range of 210-220 ppm. The carboxylic acid carbon at C-17 is anticipated to resonate around 175-185 ppm. The remaining carbon signals will be characteristic of the kaurane skeleton.

Expected ¹H NMR Chemical Shifts:

The ¹H NMR spectrum is expected to show characteristic signals for the methyl groups of the kaurane skeleton. The absence of a proton at C-3 will be a key indicator of the ketone functionality. Protons adjacent to the ketone and carboxylic acid groups will exhibit downfield shifts.

Table 1: Comparative ¹³C NMR Data (in ppm) of this compound and Related Kaurane Diterpenoids

Carbon No.Expected for this compoundent-kaur-16-en-19-oic acidGrandifloric acid (ent-15α-hydroxy-kaur-16-en-19-oic acid)
1~35-4039.439.5
2~30-3519.119.2
3 ~210-220 41.341.4
4~45-5043.843.9
5~55-6056.957.0
6~20-2521.821.9
7~40-4541.241.3
8~40-4544.144.2
9~50-5555.055.1
10~35-4039.639.7
11~15-2018.018.1
12~30-3533.133.2
13~40-4543.843.9
14~35-4039.739.8
15~50-5548.978.5
16~45-50155.9150.3
17 ~175-185 103.0106.9
18~25-3028.929.0
19~15-20184.5184.6
20~15-2015.515.6

Note: Data for comparative compounds are sourced from publicly available databases and scientific literature. The expected values for this compound are estimations based on structural analogy.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O stretch (ketone): A strong absorption band is expected in the region of 1705-1725 cm⁻¹.

  • C=O stretch (carboxylic acid): Another strong absorption band should appear around 1680-1710 cm⁻¹.

  • O-H stretch (carboxylic acid): A broad absorption band is anticipated in the range of 2500-3300 cm⁻¹.

Table 2: Comparative IR Data (in cm⁻¹) of this compound and a Related Kaurane Diterpenoid

Functional GroupExpected for this compoundent-15α-hydroxy-kaur-16-en-19-oic acid
O-H stretch (hydroxyl)-~3400-3500 (broad)
O-H stretch (carboxylic acid)~2500-3300 (broad)~2500-3300 (broad)
C-H stretch~2850-3000~2850-3000
C=O stretch (ketone) ~1705-1725 -
C=O stretch (carboxylic acid) ~1680-1710 ~1695
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₃₀O₃), which is 318.45 g/mol .

  • Fragmentation Pattern: Characteristic fragmentation patterns for kaurane diterpenoids would be expected, including losses of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH).

Table 3: Comparative Mass Spectrometry Data of this compound and a Related Kaurane Diterpenoid

ParameterExpected for this compoundGrandifloric acid
Molecular FormulaC₂₀H₃₀O₃C₂₀H₃₀O₃
Molecular Weight318.45318.45
Expected [M]⁺ or [M+H]⁺ m/z 318 or 319 m/z 318 [M]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and confirming the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • The high resolution of the instrument allows for the determination of the accurate mass of the molecular ion, which can be used to calculate the elemental composition.

    • Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and obtain structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified this compound Purified this compound NMR NMR Spectroscopy (1H, 13C, 2D) Purified this compound->NMR IR IR Spectroscopy Purified this compound->IR MS Mass Spectrometry (HRMS) Purified this compound->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship for Structural Confirmation

G cluster_evidence Spectroscopic Evidence cluster_interpretation Structural Features NMR_data NMR Data (Chemical Shifts, Couplings, Correlations) Skeleton Kaurane Skeleton NMR_data->Skeleton Ketone C-3 Ketone NMR_data->Ketone Acid C-17 Carboxylic Acid NMR_data->Acid IR_data IR Data (Functional Group Vibrations) IR_data->Ketone IR_data->Acid MS_data MS Data (Molecular Weight, Formula) MS_data->Skeleton Confirmed_Structure Confirmed Structure of This compound Skeleton->Confirmed_Structure Ketone->Confirmed_Structure Acid->Confirmed_Structure

Caption: Logical flow for confirming the structure of this compound.

A Comparative Guide to Reference Standards for Kaurane Diterpenoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of natural product research and drug development, the use of well-characterized reference standards is paramount for accurate quantification and identification of bioactive compounds. This guide provides a comparative overview of 3-Oxokauran-17-oic acid and other commercially available kaurane (B74193) diterpenoids—Kaurenoic Acid and Oridonin (B1677485)—as well as Steviol (B1681142) Glycosides, which are utilized as reference standards in various analytical applications.

Overview of Kaurane Diterpenoid Reference Standards

Kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Accurate assessment of these compounds in complex matrices necessitates the use of high-purity reference standards. While this compound is a known kaurane diterpenoid, its availability and characterization as a reference standard are not well-documented in publicly accessible resources. In contrast, compounds like Kaurenoic Acid, Oridonin, and Steviol Glycosides are established reference materials with supporting analytical data.

Comparison of Physicochemical Properties

A fundamental aspect of a reference standard is its well-defined chemical and physical identity. The following table summarizes the key properties of this compound and its alternatives.

PropertyThis compoundKaurenoic AcidOridoninSteviol Glycosides (Rebaudioside A)
Molecular Formula C₂₀H₃₀O₃C₂₀H₃₀O₂C₂₀H₂₈O₆C₄₄H₇₀O₂₃
Molecular Weight 318.45 g/mol 302.45 g/mol 364.43 g/mol 967.01 g/mol
CAS Number 151561-88-56730-83-228957-04-258543-16-1
Purity Not specified≥95% (LC/MS-ELSD)[4][5]≥98% (HPLC)[6][7]≥95.0% (anhydrous basis)[8]
Source Croton laevigatusVarious plants, including Aralia continentalis and Copaifera langsdorffi[3][9]Rabdosia rubescens[6]Stevia rebaudiana[8]
Availability as Reference Standard Limited informationCommercially available[4][5]Commercially available as a primary reference standard[10][11]Available as USP Reference Standard[8][12]

Analytical Methodologies and Performance

The utility of a reference standard is defined by its performance in analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are common techniques for the analysis of kaurane diterpenoids.

This compound: No validated analytical methods for its use as a reference standard were found in the reviewed literature.

Kaurenoic Acid:

  • HPLC: An isocratic RP-HPLC method has been reported for the quantitative determination of kaurenoic acid in plant extracts. The method utilizes a C18 column with a mobile phase of 60% acetonitrile (B52724) in water and UV detection at 220 nm.[13] Good linearity (r² > 0.999) and recovery (83.0% to 101.0%) have been demonstrated.[13]

  • UPLC-MS/MS: A sensitive and validated UPLC-MS/MS method has been developed for the quantification of kaurenoic acid in rat plasma.[14] This method employs a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, using negative ion electrospray ionization and multiple reaction monitoring (MRM) for detection. The lower limit of quantification (LLOQ) was 5 ng/mL.[14]

Oridonin:

  • HPLC: A simple and sensitive HPLC method for the determination of oridonin in rabbit plasma has been developed and validated.[15] The method uses a C18 column with a mobile phase of methanol-water (50:50, v/v) and UV detection at 241 nm. The LLOQ was 0.02 µg/mL.[15] Another method for the simultaneous determination of oridonin and rosmarinic acid in Rabdosia rubescens uses a C18 column with a mobile phase of methanol-0.3% phosphoric acid (40:60) and UV detection at 238 nm for oridonin.[16] The average recovery for oridonin was 97.1%.[16]

Steviol Glycosides (Rebaudioside A and Stevioside):

  • HPLC: The United States Pharmacopeia (USP) provides a monograph for rebaudioside A that includes an HPLC method for its quantification.[8][12] The method often employs a C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer. UV detection is typically set at 210 nm.[17][18] The purity of USP reference standards for steviol glycosides is established using a mass-balance approach, accounting for organic impurities, water content, and residual solvents.[12]

Experimental Protocols

General Workflow for HPLC Analysis of Kaurane Diterpenoids

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Inject Inject into HPLC Standard->Inject Sample Extract and Dilute Sample Sample->Inject Separate Chromatographic Separation (C18 Column, Gradient/Isocratic Elution) Inject->Separate Detect UV/PDA Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Caption: General workflow for the quantitative analysis of kaurane diterpenoids using HPLC.

Detailed HPLC Method for Kaurenoic Acid Quantification[13]
  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Standard Preparation: Prepare a stock solution of kaurenoic acid reference standard in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract the sample containing kaurenoic acid with a suitable solvent (e.g., methanol), filter, and dilute with the mobile phase.

  • Quantification: Calculate the concentration of kaurenoic acid in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Reference standards are often used in the study of the biological effects of compounds. Kaurane diterpenoids are known to modulate various signaling pathways.

Kaurenoic Acid: Kaurenoic acid has demonstrated anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][19] This inhibition is mediated, at least in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][20]

G LPS LPS TLR4 TLR4 LPS->TLR4 NIK NIK TLR4->NIK activates IKK IKK NIK->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2) KA Kaurenoic Acid KA->NIK inhibits

Caption: Kaurenoic acid inhibits the NF-κB signaling pathway.

Oridonin: Oridonin exhibits potent anti-cancer and anti-inflammatory activities by modulating multiple signaling pathways, including the PI3K/Akt pathway.[21] By inhibiting the phosphorylation of Akt, oridonin can induce apoptosis and cell cycle arrest in cancer cells.[21]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Oridonin Oridonin Oridonin->Akt inhibits

Caption: Oridonin inhibits the PI3K/Akt signaling pathway.

Conclusion and Recommendations

For researchers and professionals in drug development, the choice of a reference standard is critical for generating reliable and reproducible data.

  • This compound represents a potential reference standard for the analysis of kaurane diterpenoids. However, the lack of commercially available, well-characterized material with a comprehensive certificate of analysis currently limits its application. Further studies are required to establish its purity, stability, and performance in validated analytical methods.

  • Kaurenoic Acid and Oridonin are well-established reference standards for the analysis of kaurane diterpenoids. They are commercially available with specified purity levels and have been used in validated HPLC and UPLC-MS/MS methods. Their known biological activities and effects on key signaling pathways also make them valuable tools for pharmacological research.

  • Steviol Glycosides serve as excellent examples of well-characterized natural product reference standards, particularly within the food and beverage industry. The rigorous process of establishing USP reference standards for these compounds, including purity assessment by mass balance and validation through collaborative studies, provides a benchmark for the characterization of other natural product standards.

Recommendation: For the quantitative analysis of kaurane diterpenoids, it is recommended to use commercially available and well-characterized reference standards such as Kaurenoic Acid or Oridonin . When developing new analytical methods, it is crucial to validate them according to established guidelines, including assessments of linearity, accuracy, precision, and specificity. For researchers interested in using this compound, it would be necessary to first fully characterize the material to qualify it as a reference standard.

References

Safety Operating Guide

Proper Disposal of 3-Oxokauran-17-oic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For novel or less common compounds like 3-Oxokauran-17-oic acid, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a cautious and systematic approach must be taken, treating the substance as potentially hazardous until its properties are better understood. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Given the absence of a detailed SDS, it is crucial to handle this compound with a high degree of caution. Assume the substance could be toxic, an irritant, or environmentally harmful.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn: a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are often suitable for minor splashes).[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or aerosols.[1]

  • Spill Response: Be prepared for accidental spills. Have a spill kit readily available that includes absorbent materials. In case of a spill, evacuate the immediate area, prevent the substance from entering drains, and follow your institution's established spill cleanup procedures.[3]

Step 1: Chemical Characterization and Risk Assessment

Before disposal, a thorough risk assessment is mandatory.[4][5][6] Since specific hazard data is limited, the assessment should be based on the compound's chemical class and any available information.

This compound is a diterpenoid, a class of organic compounds. While many are naturally occurring, this does not imply they are harmless. The "oxo" group indicates a ketone, and the "oic acid" indicates a carboxylic acid. The acidic nature might imply some corrosive properties, especially in concentrated form.

Known Properties of this compound:

PropertyValueSource
Molecular Formula C₂₀H₃₀O₃MedChemExpress
Molecular Weight 318.45MedChemExpress
Chemical Class DiterpenoidMedChemExpress
Hazard Data Not Fully ValidatedMedChemExpress

Step 2: Consultation with Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) office is the definitive authority on chemical waste disposal.[7]

  • Contact EHS: Provide them with all known information about this compound, including its name, CAS Number (151561-88-5), chemical structure (if available), and the nature of the waste (e.g., pure compound, in solution, contaminated materials).

  • Follow EHS Guidance: EHS will provide specific instructions on how to collect, label, and store the waste for pickup. They will determine the appropriate waste stream based on federal, state, and local regulations.[7][8]

Step 3: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][9]

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container provided by or approved by your EHS office.[7][8] The container must be compatible with the chemical and have a secure, leak-proof closure.[8]

  • Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound". Also, list any solvents or other chemicals mixed with it.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] This area should be at or near the point of generation and under the control of laboratory personnel.[8] Ensure incompatible wastes are stored separately. For example, keep acids separate from bases and oxidizers away from organic compounds.[9]

Step 4: Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3][10]

  • Hazardous Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or their designated contractor.[7]

  • Container Decontamination: Once the chemical has been removed, any "empty" container that held it must still be managed properly. For acutely hazardous materials, triple-rinsing with a suitable solvent is often required before the container can be disposed of as regular trash.[3][11] Consult your EHS for the specific procedure for this compound. The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3]

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for determining the proper disposal route for a chemical with limited safety information.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Action & Disposal cluster_validation Phase 3: Finalization start Start: Need to dispose of This compound gather_info Gather all known information (Name, CAS, Structure, Quantity) start->gather_info risk_assess Conduct Risk Assessment: Treat as hazardous due to unknown properties gather_info->risk_assess contact_ehs Contact Institutional EHS Office risk_assess->contact_ehs ehs_guidance Receive specific disposal guidance from EHS contact_ehs->ehs_guidance segregate Segregate waste into a labeled, compatible container ehs_guidance->segregate store Store in Satellite Accumulation Area (SAA) segregate->store pickup Arrange for hazardous waste pickup by EHS store->pickup decontaminate Decontaminate empty container as per EHS instructions pickup->decontaminate end_proc End of Procedure decontaminate->end_proc

Caption: Disposal workflow for chemicals lacking a Safety Data Sheet.

References

Personal protective equipment for handling 3-Oxokauran-17-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Oxokauran-17-oic acid. Given the absence of a specific Safety Data Sheet (SDS), this document is based on general safety protocols for handling acidic organic compounds of unknown toxicity. It is imperative to treat this substance with a high degree of caution.

Pre-Handling Checklist & Personal Protective Equipment (PPE)

Before beginning any work with this compound, ensure all necessary safety measures are in place. The following PPE is mandatory at all stages of handling, from preparation to disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. A face shield offers a broader range of protection for the entire face.
Hand Protection Nitrile gloves (double-gloving is recommended).Provides a barrier against skin contact. Check for any signs of degradation during use.
Body Protection A chemical-resistant laboratory coat.Protects against spills and contamination of personal clothing.
Respiratory Protection Work within a certified chemical fume hood.As the inhalation toxicity is unknown, all work that may generate dust or aerosols must be performed in a fume hood to prevent respiratory exposure.
Footwear Closed-toe shoes.Protects feet from spills.

Handling Procedures

Due to the limited toxicological data available for this compound, a cautious approach is essential.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area in Fume Hood gather_ppe Don Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Glassware & Surfaces conduct_exp->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation :

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Before entering the designated area, put on all required PPE as detailed in the table above.

    • Assemble all necessary equipment, such as spatulas, weighing paper, glassware, and solvents, within the fume hood to minimize movement in and out of the containment area.

  • Handling :

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • When weighing, do so within the fume hood on a tared weigh boat or paper.

    • If making a solution, add the acid to the solvent slowly.[1]

    • Keep the container tightly closed when not in use.[2]

  • Spill Procedures :

    • In case of a small spill within the fume hood, absorb the material with a neutral absorbent material (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed, labeled waste container.

    • For larger spills or spills outside of the fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[3]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it segregated from bases, oxidizing agents, and flammable materials.[2][3]

  • The storage container should be clearly labeled with the chemical name and any known hazards.

Disposal Plan:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be disposed of as hazardous waste.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Follow all institutional and local regulations for the disposal of chemical waste. Do not pour down the drain.[2]

Decontamination:

  • All non-disposable items, such as glassware and spatulas, that come into contact with the compound must be decontaminated.

  • Rinse contaminated items with an appropriate solvent in the fume hood. The rinseate should be collected as hazardous waste.

  • After the initial rinse, wash with soap and water.

By adhering to these procedures, you can minimize the risks associated with handling this compound and ensure a safer laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.